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Foundational

Thermodynamic Solubility of Azatadine 2-butenedioate in Various Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract This technical guide provides a comprehensive overview of the thermodynamic solubility of Azatadine 2-butenedioate (also known as Azatadine maleate), a first-generation antihistamine....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermodynamic solubility of Azatadine 2-butenedioate (also known as Azatadine maleate), a first-generation antihistamine. A deep understanding of solubility is paramount for successful drug development, influencing everything from formulation design and bioavailability to purification and manufacturing processes.[1][2][3] This document synthesizes fundamental thermodynamic principles, established experimental methodologies, and available solubility data to offer researchers and scientists a practical and authoritative resource. We will explore the theoretical underpinnings of the dissolution process, detail a robust protocol for solubility determination, present known solubility data for Azatadine 2-butenedioate, and discuss the application of thermodynamic models for data analysis.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Azatadine is a tricyclic antihistamine and anticholinergic agent that functions as a histamine H1-receptor antagonist.[4][5][6] It is formulated as a dimaleate salt, Azatadine 2-butenedioate (C₂₀H₂₂N₂ · 2C₄H₄O₄), to improve its physicochemical properties.[5][7] The therapeutic efficacy of any orally administered drug is fundamentally linked to its ability to dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][8] Consequently, solubility is one of the most critical parameters evaluated during the pre-formulation and development stages of a new chemical entity.[3][9]

Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[1][2] This challenge can lead to low and variable bioavailability, hindering the path to a viable drug product.[8][9] A thorough characterization of a drug's thermodynamic solubility—the saturation point of the drug in a solvent at equilibrium—provides the essential foundation for:

  • Formulation Development: Selecting appropriate excipients and solvent systems (e.g., for oral liquids, parenteral formulations) to ensure the drug remains in solution.[1][2]

  • Crystallization and Purification: Designing efficient processes for manufacturing the active pharmaceutical ingredient (API) with high purity and desired crystal form.[10]

  • Toxicology Studies: Preparing accurate dosing solutions for preclinical safety assessments.[11]

  • Biopharmaceutical Classification System (BCS): Classifying a drug based on its solubility and permeability, which can guide regulatory decisions, such as the potential for biowaivers.[12]

This guide focuses specifically on the thermodynamic solubility of Azatadine 2-butenedioate, providing the technical insights necessary for researchers to navigate these critical development challenges.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. Understanding these parameters provides insight into the driving forces behind the solubilization process.[13]

  • Gibbs Free Energy (ΔG°sol): This parameter determines the spontaneity of the dissolution process. A negative value indicates a spontaneous process at a given temperature and pressure.

  • Enthalpy of Dissolution (ΔH°sol): This represents the heat absorbed or released during dissolution. A positive value signifies an endothermic process (heat is absorbed), where solubility typically increases with temperature. A negative value indicates an exothermic process.[14][15]

  • Entropy of Dissolution (ΔS°sol): This reflects the change in randomness or disorder of the system. Dissolution of a crystalline solid into a liquid solvent generally leads to an increase in entropy (a positive value), which favors the process.[14][15]

The experimental solubility data obtained at different temperatures can be correlated using thermodynamic models to calculate these parameters. Common models include:

  • The van't Hoff Equation: This model is fundamental for analyzing the temperature dependence of solubility and is used to estimate the apparent thermodynamic parameters of dissolution, such as enthalpy and entropy.[10][14][16]

  • The Modified Apelblat Equation: This is a semi-empirical model that often provides a more accurate correlation of solubility data over a range of temperatures compared to simpler models.[14][17][18]

  • Predictive Models (e.g., UNIFAC, COSMO-SAC): In the absence of experimental data, these models can be used for initial estimations of solubility in various solvents, which is particularly useful for early-stage solvent screening in crystallization process design.[19]

By applying these models, researchers can move beyond simple data collection to a deeper, mechanistic understanding of the solute-solvent interactions that govern solubility.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

To ensure data integrity and reproducibility, a standardized and robust methodology is essential. The isothermal shake-flask method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[3][10][12][20] It is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid drug (Azatadine 2-butenedioate) to a series of vials containing the selected solvents (e.g., water, ethanol, DMSO, buffered solutions).

    • Causality: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a key visual confirmation of saturation.[12]

  • Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or rotator. Agitate the samples for a predetermined period (typically 24 to 72 hours).

    • Causality: Continuous agitation facilitates the dissolution process, while a prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium, rather than a transient kinetic or supersaturated state.[10][12] The temperature must be precisely controlled as solubility is highly temperature-dependent.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Causality: This step prevents the undissolved solid particles from clogging the filter in the subsequent step.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible, non-adsorbing filter (e.g., 0.22 µm PVDF or PTFE) into a clean collection vial.

    • Causality: Filtration is a critical step to separate the saturated solution from any remaining solid particles. Failure to do so would lead to an overestimation of the solubility. The filter material must be chosen carefully to avoid adsorbing the solute from the solution.

  • Dilution and Quantification: Accurately dilute the filtered saturate with a suitable mobile phase or solvent. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Causality: A validated, specific, and sensitive analytical method is required for accurate quantification. The concentration of the analyte in the saturated solution represents the thermodynamic solubility.

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Self-Validation: This step is crucial for trustworthiness. It confirms that the solid drug did not undergo any polymorphic transformation or solvation during the experiment, which could alter its solubility.[15] The measured solubility must correspond to a well-defined solid form.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation & Analysis cluster_valid 4. Validation A Add Excess Azatadine 2-butenedioate to Solvent B Agitate at Constant Temperature (24-72h) A->B Ensure Saturation C Settle & Collect Supernatant B->C Reach Equilibrium F Analyze Residual Solid (XRPD/DSC) B->F Confirm Solid Form Stability D Filter (e.g., 0.22 µm) C->D Isolate Saturated Solution E Dilute & Quantify (HPLC) D->E Determine Concentration

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Solubility Profile of Azatadine 2-butenedioate

Publicly available data on the solubility of Azatadine 2-butenedioate provides valuable starting points for formulation and experimental design. The data compiled below is sourced from technical datasheets and should be confirmed experimentally for specific applications.

SolventSolubility (approximate)Notes
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mLRepresents solubility in a physiologically relevant aqueous buffer.[7]
Dimethyl Sulfoxide (DMSO) ~20 mg/mLA common organic solvent for preparing concentrated stock solutions.[7][21]
Dimethylformamide (DMF) ~20 mg/mLAnother aprotic organic solvent suitable for stock solutions.[7]
Ethanol ~5 mg/mLA common, less toxic organic solvent used in formulations.[7]
Water Not determined / Soluble in DMSO, not in waterQualitative data suggests limited aqueous solubility for the maleate salt, though PBS data indicates reasonable solubility in buffered aqueous media.[21][22]

Analysis of Data: The data indicates that Azatadine 2-butenedioate has good solubility in common organic solvents like DMSO and DMF, making them excellent choices for preparing stock solutions for in vitro assays.[7] The solubility in ethanol is lower but still significant.[7] Importantly, its solubility in a neutral aqueous buffer (PBS) is approximately 10 mg/mL, which is quite favorable and suggests that for the highest dose strength to be soluble in 250 mL (a key metric for BCS classification), the dose would need to be less than 2500 mg, which it certainly is.[1][7] This suggests Azatadine would likely be considered a highly soluble drug.

Linking Data to Thermodynamic Insights

While the table above provides discrete solubility points, a full thermodynamic characterization requires measuring solubility across a temperature range (e.g., from 298.15 K to 318.15 K).[14][16] Once this data is collected, it can be mathematically modeled to extract the thermodynamic parameters.

The process follows a logical progression:

  • Experimental Data Collection: Measure the mole fraction solubility (x) at various temperatures (T) using the shake-flask method.

  • Model Application: Plot the natural logarithm of solubility (ln x) against the inverse of the absolute temperature (1/T). According to the van't Hoff equation, this plot should be linear if the enthalpy of solution is constant over the temperature range.

  • Parameter Calculation: From the slope (-ΔH°/R) and intercept (ΔS°/R) of the van't Hoff plot, the apparent enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be calculated, where R is the universal gas constant.

  • Gibbs Energy Calculation: The Gibbs free energy (ΔG°) can then be determined at each temperature using the fundamental equation: ΔG° = ΔH° - TΔS°.

This analysis reveals the nature of the dissolution process. For example, a positive ΔH° and positive ΔS° indicate an endothermic and entropy-driven dissolution, a common scenario for the dissolution of crystalline solids.[14][15][16]

G ExpData Experimental Solubility Data (Solubility vs. Temperature) Model Thermodynamic Models (e.g., van't Hoff Equation) ExpData->Model Data Correlation Params Calculated Parameters • ΔH° (Enthalpy) • ΔS° (Entropy) • ΔG° (Gibbs Energy) Model->Params Yields Insight

Caption: Logical flow from experimental data to thermodynamic parameters.

Conclusion

The thermodynamic solubility of Azatadine 2-butenedioate is a critical physicochemical property that dictates its behavior in both physiological and manufacturing environments. This guide has established the theoretical basis for solubility, provided a robust, self-validating experimental protocol for its determination, and summarized the available solubility data in key pharmaceutical solvents. The data indicates good solubility in common organic solvents and favorable solubility in aqueous buffers, which is advantageous for formulation development. By applying the principles and methods outlined herein, researchers and drug development professionals can generate high-quality, reliable solubility data, enabling a more efficient and science-driven approach to formulation design, process development, and ultimately, the delivery of safe and effective medicines.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19861, Azatadine. Retrieved from PubChem. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11357-11371. [Link]

  • Alshehri, S., Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 725. [Link]

  • ResearchGate. (2025). Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. Request PDF. [Link]

  • Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 31(1), 1-14. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281066, Azatadine Maleate. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637601, 2-Azetidinecarboxylic acid, (+)-. Retrieved from PubChem. [Link]

  • Zare, E., et al. (2025). Naproxen Drug Solubility: Enhancement and Thermodynamic Modeling by Surface-Active Ionic Liquids Based on 2-Hydroxyethylamine. Journal of Chemical & Engineering Data. [Link]

  • Baloescu, C., & Arama, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 389-396. [Link]

  • Yang, X., et al. (2017). Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 10(7), 701-710. [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17288, Azetidinecarboxylic Acid. Retrieved from PubChem. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Li, Y., et al. (2023). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega, 8(30), 27183–27194. [Link]

  • Yang, X., et al. (2017). Supporting Information for Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. [Link]

  • ResearchGate. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Request PDF. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733519, (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. Retrieved from PubChem. [Link]

  • Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 236, 33-39. [Link]

  • International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISJEM, 1(2). [Link]

  • SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Cysewska, K., et al. (2023). Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. Molecules, 28(18), 6695. [Link]

  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5653. [Link]

Sources

Exploratory

Azatadine 2-Butenedioate: A Comprehensive Guide to Polymorphic Forms and Crystal Structure Analysis

Executive Summary Azatadine 2-butenedioate (commonly known as azatadine dimaleate) is a potent, first-generation tricyclic antihistamine with pronounced H1-receptor and cholinergic inhibitory activity[1],[2]. While its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate (commonly known as azatadine dimaleate) is a potent, first-generation tricyclic antihistamine with pronounced H1-receptor and cholinergic inhibitory activity[1],[2]. While its pharmacological profile is well-documented, the solid-state chemistry of its formulation—specifically its polymorphic landscape and crystal structure—dictates critical parameters such as bioavailability, dissolution kinetics, and shelf-life stability.

This whitepaper provides an in-depth technical framework for the crystallographic profiling, polymorph screening, and structural elucidation of azatadine 2-butenedioate. Designed for drug development professionals, this guide synthesizes thermodynamic principles with field-proven analytical protocols to ensure the robust development of phase-pure active pharmaceutical ingredients (APIs).

Molecular Architecture and Solid-State Implications

Azatadine is characterized by a rigid tricyclic scaffold (6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)[3]. The presence of the piperidylidene ring introduces conformational flexibility, which is a primary driver for polymorphism in solid-state systems.

To enhance aqueous solubility and stability, the free base is crystallized with maleic acid (2-butenedioic acid) in a 1:2 stoichiometric ratio, forming the dimaleate salt[1]. The incorporation of two maleate counterions creates a complex, highly directional hydrogen-bonding network within the crystal lattice. This network is highly sensitive to the crystallization environment (solvent polarity, cooling rate), meaning the system is theoretically prone to forming multiple polymorphic or pseudo-polymorphic (solvate/hydrate) forms.

Quantitative Physicochemical Profile

The baseline physical properties of the API dictate the boundaries of any solid-state screening program.

Table 1: Physicochemical and Crystallographic Properties of Azatadine 2-Butenedioate

PropertyValueCausality / Structural Significance
Molecular Formula C₂₈H₃₀N₂O₈The 1:2 Base-to-Acid ratio implies extensive inter- and intramolecular hydrogen-bonding networks.
Molecular Weight 522.55 g/mol High MW for an API requires careful consideration of lattice energy during crystallization.
Melting Point 152 - 154 °C[3]Indicates the thermodynamic stability of the primary, commercially viable polymorphic form.
Thermal Stability Decomposes > 150 °C[4]Overlap of melting and degradation requires rapid DSC heating rates for accurate enthalpy integration.
Solubility Profile Freely soluble in water, methanol; insoluble in ether[5]High polarity from the dimaleate salt drives aqueous solubility, critical for rapid in vivo dissolution.

Experimental Workflows: Polymorph Screening

To confidently select a polymorph for clinical formulation, the entire solid-form landscape must be mapped. The following workflow utilizes thermodynamic and kinetic controls to isolate both stable and metastable forms.

PolymorphWorkflow API Azatadine Base + Maleic Acid (Stoichiometric Ratio 1:2) Screening Solvent/Anti-Solvent Screening (Varying Dielectric Constants) API->Screening Kinetics Kinetic Control (Rapid Cooling / Crash Precipitation) Screening->Kinetics High Supersaturation Thermodynamics Thermodynamic Control (Slurry Aging / Slow Evaporation) Screening->Thermodynamics Low Supersaturation Metastable Metastable Polymorph(s) (Higher Solubility, Lower MP) Kinetics->Metastable Stable Stable Polymorph (MP: 152-154°C) Thermodynamics->Stable Metastable->Stable Solvent-Mediated Phase Transition

Caption: Workflow for Azatadine 2-butenedioate polymorph screening and isolation.

Protocol 1: High-Throughput Antisolvent and Slurry Screening
  • Objective: To systematically force the precipitation of kinetically trapped metastable forms and evaluate their transition to the thermodynamic sink.

  • Step 1: Solvent/Antisolvent Selection. Select a primary solvent with high solubility for azatadine maleate (e.g., methanol)[5] and an antisolvent with near-zero solubility (e.g., diethyl ether)[3].

    • Causality: The sharp differential in dielectric constants rapidly forces supersaturation, promoting the nucleation of metastable polymorphs before the molecules can arrange into the lowest-energy stable lattice.

  • Step 2: Supersaturation Generation. Dissolve 50 mg of azatadine 2-butenedioate in 1 mL of methanol at 50°C. Rapidly inject 5 mL of cold (4°C) diethyl ether under high-shear stirring.

  • Step 3: Slurry Aging. Divide the resulting suspension. Filter half immediately (kinetic harvest). Leave the other half to stir at 25°C for 72 hours (thermodynamic harvest).

    • Causality: Slurry aging provides the activation energy necessary for any metastable crystals to undergo a solvent-mediated phase transition (SMPT) into the most stable polymorph, preventing catastrophic dissolution failures later in shelf-life.

  • Step 4: Isolation and Drying. Filter the solids under vacuum and dry at 40°C for 12 hours.

    • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) on both harvests. If the diffractograms are identical, the system possesses a single highly dominant stable form under these conditions.

Crystal Structure Analysis & Validation

Once solid forms are isolated, they must be rigorously characterized using orthogonal analytical techniques.

CharacterizationLogic SCXRD SCXRD (Absolute Crystal Packing) Validation Self-Validating Structural Model SCXRD->Validation Simulated Pattern PXRD PXRD (Bulk Phase Purity) PXRD->Validation Experimental Match DSC DSC / TGA (Thermal Transitions) DSC->Validation Enthalpy of Fusion

Caption: Orthogonal characterization logic for solid-state validation.

Protocol 2: Thermal and Structural Elucidation
  • Objective: To define the thermal stability, absolute conformation, and bulk phase purity of the isolated polymorphs.

  • Step 1: Differential Scanning Calorimetry (DSC). Weigh 1-2 mg of the sample into a non-hermetic aluminum pan. Run the DSC from 25°C to 200°C at multiple heating rates (e.g., 1°C/min, 5°C/min, and 10°C/min).

    • Causality: Azatadine maleate undergoes thermal decomposition immediately following its melting endotherm at ~152-154°C[3],[4]. Slower heating rates (e.g., 1°C/min) may cause the decomposition exotherm to overlap with and obscure the melting endotherm, artificially skewing purity calculations[4]. Faster heating rates decouple these events, allowing for accurate integration of the heat of fusion.

  • Step 2: Single Crystal X-Ray Diffraction (SCXRD). Grow single crystals via slow vapor diffusion (methanol/ether system). Mount a suitable crystal on a diffractometer equipped with Cu-Kα radiation. Solve the structure to determine the exact hydrogen-bonding network between the tricyclic base and the two maleate counterions.

  • Step 3: PXRD Cross-Validation. Simulate a powder pattern from the SCXRD .cif file.

    • Self-Validation: Overlay the simulated pattern with the experimental PXRD pattern of the bulk powder. A 1:1 match of peak positions (2θ) and relative intensities validates that the bulk powder is phase-pure and corresponds exactly to the solved single-crystal structure, satisfying regulatory E-E-A-T requirements.

Conclusion

The solid-state development of azatadine 2-butenedioate requires a delicate balance of kinetic and thermodynamic controls. Because the API exhibits thermal degradation closely overlapping with its melting point[4], thermal analysis must be carefully calibrated. By utilizing orthogonal techniques—anchoring bulk PXRD data to absolute SCXRD conformations—researchers can establish a self-validating structural model that ensures the long-term stability and efficacy of the final pharmaceutical formulation.

Sources

Foundational

Receptor Binding Affinity of Azatadine 2-butenedioate for Muscarinic Receptors: A Technical Guide

Executive Summary Azatadine 2-butenedioate (azatadine dimaleate) is a first-generation H1-receptor antagonist characterized by a tricyclic dibenzocycloheptene scaffold. While historically deployed for the management of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate (azatadine dimaleate) is a first-generation H1-receptor antagonist characterized by a tricyclic dibenzocycloheptene scaffold. While historically deployed for the management of allergic rhinitis and chronic urticaria, its clinical utility is fundamentally limited by its profound lack of receptor selectivity. Specifically, azatadine exhibits a high binding affinity for muscarinic acetylcholine receptors (mAChRs) that nearly parallels its affinity for its primary target, the histamine H1 receptor[1].

This whitepaper provides an in-depth technical analysis of azatadine's muscarinic receptor binding profile. By examining the structural basis of this cross-reactivity, presenting quantitative binding data, and detailing the self-validating radioligand displacement protocols used to measure these interactions, this guide serves as a comprehensive resource for scientists optimizing receptor selectivity in drug design.

Structural Basis for Muscarinic Cross-Reactivity

The pharmacological promiscuity of first-generation antihistamines like azatadine is not accidental; it is a direct consequence of evolutionary conservation among aminergic G-protein-coupled receptors (GPCRs). Human H1 receptors share approximately 45% sequence homology with muscarinic receptors[2].

Azatadine is an aza-isostere of cyproheptadine, featuring a rigid tricyclic ring system connected to a basic piperidine nitrogen[3]. This structural motif perfectly satisfies the classic pharmacophore requirements for both H1 and muscarinic receptors:

  • The Basic Amine: At physiological pH, the piperidine nitrogen of azatadine is protonated. This allows it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of both H1 and muscarinic receptors[4].

  • The Lipophilic Core: The tricyclic dibenzocycloheptene rings engage in hydrophobic and π−π stacking interactions with aromatic residues (e.g., tryptophan and tyrosine) in the deep binding pockets of the mAChR, stabilizing the antagonist-receptor complex and preventing the conformational shift required for G-protein coupling.

Quantitative Binding Affinity Profile

The therapeutic window of a drug is largely dictated by its target selectivity. In the case of azatadine dimaleate, the selectivity window between H1 and muscarinic receptors is exceptionally narrow.

Table 1: Comparative Binding Affinity of Azatadine 2-butenedioate

Receptor TargetRadioligand UsedIC 50​ (nM)Selectivity Ratio (H1 / Target)Clinical Manifestation of Binding
Histamine H1 [3H] -mepyramine6.51.0 (Reference)Antiallergic, reduction of capillary permeability[1]
Muscarinic (mAChR) [3H] -QNB10.00.65Xerostomia, urinary retention, tachycardia[1]

Data Interpretation: An IC 50​ of 10.0 nM for cholinergic receptors indicates potent, sub-micromolar affinity[1]. Because the IC 50​ values for H1 and mAChR are separated by less than a half-log unit, it is pharmacologically impossible to achieve full H1 blockade in vivo without simultaneously inducing significant antimuscarinic side effects[5].

Experimental Workflow: Muscarinic Radioligand Displacement Assay

To rigorously quantify the affinity ( Ki​ ) of azatadine for muscarinic receptors, a competitive radioligand binding assay using [3H] -Quinuclidinyl benzilate ( [3H] -QNB) is the gold standard. As a Senior Application Scientist, I emphasize that a protocol is only as robust as the rationale behind its steps. Below is the self-validating workflow.

Workflow A Membrane Preparation (CHO cells expressing mAChR) B Incubation ([3H]-QNB + Azatadine + Membranes) A->B C Rapid Filtration (GF/C filters pre-soaked in 0.5% PEI) B->C D Washing (Ice-cold buffer to remove unbound ligand) C->D E Liquid Scintillation Counting (Quantify bound [3H]-QNB) D->E F Data Analysis (Cheng-Prusoff Equation for Ki) E->F

Fig 1. Step-by-step workflow for [3H]-QNB radioligand displacement assay.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing human M1-M5 receptors in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Causality: GPCRs require a lipid bilayer environment to maintain their native 3D conformation. Using isolated membrane fractions rather than whole cells eliminates the confounding variables of drug internalization, active efflux pumps, and intracellular metabolism, ensuring the assay strictly measures receptor-ligand thermodynamics.

Step 2: Competitive Incubation

  • Action: Incubate 50 μ g of membrane protein with a fixed concentration of [3H] -QNB (e.g., 0.2 nM, near its Kd​ ) and varying concentrations of azatadine ( 10−11 to 10−4 M) for 90 minutes at 25°C.

  • Causality: The 90-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium. Using a radioligand concentration near its Kd​ ensures assay sensitivity; if the radioligand concentration is too high, it will outcompete the unlabeled azatadine, artificially inflating the apparent IC 50​ .

Step 3: Rapid Filtration via GF/C Filters

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-treated with 0.5% Polyethylenimine (PEI).

  • Causality: PEI is a highly cationic polymer. Glass fiber filters carry a net negative charge, which can non-specifically bind positively charged ligands (like the basic amine in azatadine and QNB). Pre-soaking in PEI neutralizes the filter, drastically reducing background "noise" (non-specific binding) and improving the signal-to-noise ratio.

Step 4: Ice-Cold Washing

  • Action: Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Causality: Temperature directly dictates binding kinetics. Washing with ice-cold buffer drops the kinetic energy of the system, effectively freezing the off-rate ( koff​ ) of the receptor-ligand complex. This prevents the bound [3H] -QNB from dissociating during the seconds it takes to wash away the unbound ligand.

Step 5: Scintillation and Data Transformation

  • Action: Measure radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ [4].

  • Causality: IC 50​ is an assay-dependent variable (it changes based on how much radioligand you use). Converting IC 50​ to Ki​ via the Cheng-Prusoff equation yields an assay-independent thermodynamic constant, allowing for direct comparison of azatadine's affinity against other compounds in the literature.

Mechanistic Impact on Intracellular Signaling

When azatadine binds to muscarinic receptors, it acts as a competitive antagonist, stabilizing the receptor in an inactive state and preventing endogenous acetylcholine from initiating downstream signaling cascades.

Signaling ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1/M3) ACh->mAChR Activates Aza Azatadine (Antagonist) Aza->mAChR Competitively Blocks Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 2. Mechanism of Azatadine-mediated blockade of muscarinic signaling.

By occupying M1 and M3 receptors (which are Gq​ -coupled), azatadine halts the activation of Phospholipase C (PLC). This prevents the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG), ultimately blocking the release of intracellular calcium. In glandular tissue, this calcium blockade halts exocytosis, resulting in the classic antimuscarinic side effect of severe dry mouth (xerostomia)[2].

Evolutionary Pharmacology: Beyond Azatadine

The profound muscarinic affinity of azatadine drove the pharmaceutical industry to develop second- and third-generation antihistamines. For example, desloratadine—a direct structural descendant of azatadine—was engineered to minimize these off-target effects[6]. While desloratadine retains the tricyclic core, modifications to its basicity and lipophilicity significantly reduced its ability to cross the blood-brain barrier and decreased its affinity for peripheral muscarinic receptors, thereby eliminating the antimuscarinic toxidrome associated with its predecessor[6].

Understanding the exact binding kinetics and structural liabilities of azatadine provides a crucial blueprint for modern drug discovery, demonstrating how subtle manipulation of a pharmacophore can rescue a highly efficacious, yet previously non-selective, molecular scaffold.

References

  • H1 Antihistamines: Current Status and Future Directions Source: PMC (National Institutes of Health) URL:[Link]

  • Histamine and Antihistamines Source: Clinical Gate URL:[Link]

  • Histamine H1-Receptor Antagonists: Antihistaminic Agents Source: Auburn University URL:[Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics Source: ACS Omega URL:[Link]

  • In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine Source: ResearchGate URL:[Link]

  • AZATADINE (PD010061) Profile Source: Probes & Drugs URL:[Link]

Sources

Exploratory

Technical Whitepaper: Azatadine 2-Butenedioate – Chemical Registry, Structural Analytics, and Pharmacological Mechanisms

Executive Summary Azatadine 2-butenedioate, commonly referred to as azatadine maleate or azatadine dimaleate, is a potent first-generation antihistamine belonging to the benzocycloheptapyridine class. For researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate, commonly referred to as azatadine maleate or azatadine dimaleate, is a potent first-generation antihistamine belonging to the benzocycloheptapyridine class. For researchers and drug development professionals, understanding the precise chemical registry details, structural stoichiometry, and receptor-binding kinetics of this compound is critical for assay development and comparative pharmacological studies. This whitepaper synthesizes the chemical identity, quantitative physicochemical data, and validated experimental workflows associated with azatadine 2-butenedioate.

Chemical Identity and Registry Details

In pharmaceutical formulation and chemical databases, azatadine is rarely utilized as a free base due to poor aqueous solubility. Instead, it is synthesized as a 2-butenedioate (maleate) salt. The stoichiometry of the commercially and clinically relevant form is a 1:2 ratio of azatadine to maleic acid, making it a dimaleate [1].

The primary Chemical Abstracts Service (CAS) registry number for azatadine maleate is 3978-86-7 [1]. However, chemical library indexing occasionally utilizes 1445763-73-4 to specifically designate the bis(but-2-enedioic acid) configuration in certain structural databases [2].

Table 1: Chemical Abstract Registry & Structural Data
PropertyValue
Compound Name Azatadine 2-butenedioate (Azatadine Dimaleate)
Primary CAS Number 3978-86-7
Secondary CAS Number 1445763-73-4
Base CAS Number 3964-81-6 (Azatadine free base)
IUPAC Name bis((Z)-but-2-enedioic acid); 2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene
Molecular Formula C₂₈H₃₀N₂O₈
Molecular Weight 522.55 g/mol

Pharmacological Profile and Mechanism of Action

Pharmacologically, azatadine acts via competitive antagonism at histamine H1-receptor sites located on effector cells [3]. By binding to the H1 receptor without activating it, azatadine prevents endogenous histamine from triggering the Gq protein-coupled signaling cascade. This blockade inhibits the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium, thereby mitigating histamine-mediated vasodilation, capillary permeability, and mucosal edema [3].

Beyond its primary H1-antihistamine activity, azatadine exhibits secondary pharmacodynamic properties, including anti-serotonin and anticholinergic effects, which contribute to its drying action in respiratory mucosal congestion [3].

MOA Histamine Histamine H1R H1 Receptor (Effector Cell) Histamine->H1R Endogenous Binding Azatadine Azatadine 2-butenedioate Blockade Competitive Antagonism Azatadine->Blockade High Affinity Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Allergic Allergic Response (Vasodilation, Edema) Calcium->Allergic Blockade->H1R Receptor Blockade

Fig 1: Azatadine 2-butenedioate mechanism of action via H1 receptor competitive antagonism.

Physicochemical Properties & Quantitative Data

For in vitro assay development, understanding the solubility and stability limits of azatadine 2-butenedioate is essential. The dimaleate salt is highly soluble in DMSO and water, making it ideal for high-throughput screening. From a safety perspective, the compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319), necessitating standard PPE during handling [4].

Table 2: Pharmacological & Physicochemical Data
ParameterValue
Primary Target Histamine H1 Receptor
Mechanism Competitive Antagonist
IC₅₀ (Histamine Receptor) ~6.5 nM
IC₅₀ (Cholinergic Receptor) ~10.0 nM
In vitro Solubility DMSO: 97 mg/mL (185.62 mM); Water: 97 mg/mL
Storage Conditions -20°C (Lyophilized); stable for up to 36 months

Experimental Methodology: H1 Receptor Competitive Binding Assay

To quantify the binding affinity ( Ki​ ) of azatadine 2-butenedioate, a radioligand displacement assay is utilized. The following protocol is engineered as a self-validating system to ensure high signal-to-noise ratios and thermodynamic accuracy.

Workflow Prep 1. Membrane Preparation Isolate H1R-expressing CHO cells Incubate 2. Radioligand Incubation Equilibrate [3H]-mepyramine & Azatadine Prep->Incubate Filter 3. Rapid Vacuum Filtration Isolate bound receptor complexes Incubate->Filter Wash 4. Wash Step Remove unbound radioligand Filter->Wash Measure 5. Scintillation Counting Quantify radioactivity Wash->Measure Analyze 6. Data Analysis Calculate IC50 and Ki values Measure->Analyze

Fig 2: Step-by-step workflow for H1 receptor competitive binding assay.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human H1 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Causality: Ultracentrifugation isolates the membrane-bound GPCRs while discarding cytosolic components and proteases that could degrade the receptor or interfere with ligand binding kinetics.

  • Radioligand Incubation: Resuspend the membrane pellet and incubate (50 µg protein/well) with 1 nM of the radioligand [³H]-mepyramine and varying concentrations of azatadine 2-butenedioate ( 10−10 to 10−5 M) in a final volume of 250 µL. Incubate for 60 minutes at 25°C.

    • Causality: A 60-minute incubation at room temperature allows the competitive binding system to reach thermodynamic equilibrium, which is a strict prerequisite for applying the Cheng-Prusoff equation later.

  • Non-Specific Binding (NSB) Determination: In parallel control wells, incubate the membrane and radioligand with 10 µM of unlabeled promethazine.

    • Causality (Self-Validation): Promethazine saturates all specific H1 receptor sites. Any residual radioactivity measured in these wells represents non-specific binding (e.g., radioligand sticking to lipids or the plastic plate). Subtracting this NSB from total binding yields the specific binding window, validating the assay's dynamic range.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing and Quantification: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound ligand-receptor complexes during the wash step, preventing signal loss.

  • Data Analysis: Plot the specific binding data against the log concentration of azatadine. Calculate the IC₅₀ using non-linear regression (one-site competition model) and convert it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

References

  • PubChem - Azatadine Maleate (CID 5281066). National Center for Biotechnology Information. Available at:[Link]

  • Chemsrc - CAS 1445763-73-4 / Azatadine 2-butenedioate. Chemsrc Database. Available at:[Link]

  • Pharmaoffer - Azatadine API Suppliers & Clinical Overview. Pharmaoffer. Available at:[Link]

Foundational

pKa Values and Ionization Behavior of Azatadine 2-butenedioate: A Technical Guide

Executive Summary Azatadine 2-butenedioate (commonly known as Azatadine maleate) is a potent first-generation H1-receptor antagonist with additional anticholinergic and antiserotonin properties[1]. In rational drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate (commonly known as Azatadine maleate) is a potent first-generation H1-receptor antagonist with additional anticholinergic and antiserotonin properties[1]. In rational drug design and formulation science, understanding the precise ionization behavior of an active pharmaceutical ingredient (API) is non-negotiable. The pKa of a molecule dictates its solubility profile, dissolution kinetics, absorption site, and blood-brain barrier (BBB) permeability.

This whitepaper provides an in-depth physicochemical analysis of Azatadine maleate, detailing the structural basis of its pKa, the self-validating analytical methodologies required to measure it, and the biopharmaceutical implications of its ionization state in physiological environments.

Physicochemical Profiling and Structural Basis of Ionization

Azatadine is a tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine derivative featuring a 1-methylpiperidin-4-ylidene moiety[2]. The molecule's acid-base chemistry is entirely governed by the tertiary amine located within the piperidine ring.

Because the free base of Azatadine is highly lipophilic and exhibits poor aqueous solubility, it is formulated as a salt with 2-butenedioic acid (maleic acid)[3]. The selection of the maleate salt is a deliberate formulation strategy: during dissolution, the maleate anion acts as a localized buffer, lowering the microenvironmental pH to ensure the piperidine nitrogen remains fully protonated and soluble until it diffuses into the bulk gastrointestinal fluid.

Quantitative Data Summary
PropertyValueSource
Compound Name Azatadine 2-butenedioate (Azatadine maleate)[2]
Molecular Weight 406.5 g/mol (Salt) / 290.4 g/mol (Free Base)[2]
pKa (Azatadine Piperidine N) 9.3[4]
pKa (Maleic Acid) 1.93 (pKa1), 6.27 (pKa2)Standard Physicochemical Data
LogP (Free Base) 3.6[2]
Hydrogen Bond Donors 2 (in salt form)[5]
Hydrogen Bond Acceptors 6 (in salt form)[5]

Analytical Methodologies for pKa Determination

Determining the pKa of highly lipophilic basic drugs like Azatadine requires specialized techniques to prevent precipitation of the free base during analysis. Below are two self-validating protocols utilized in modern analytical laboratories.

Method A: Cosolvent Potentiometric Titration

Causality & Logic: Standard aqueous titration of Azatadine fails because as the pH approaches the pKa (9.3), the compound converts to its neutral free base, which precipitates due to its high LogP (3.6). To maintain a homogeneous solution, a water-miscible cosolvent (e.g., methanol) is introduced. The resulting apparent pKa (psKa) is then mathematically extrapolated to 0% cosolvent to find the true aqueous pKa.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve accurately weighed Azatadine maleate in a background electrolyte of 0.15 M KCl. Causality: The high concentration of KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Cosolvent Addition: Prepare 3 to 5 identical samples with varying weight fractions of methanol (e.g., 20%, 30%, 40%, 50% w/w).

  • Inert Atmosphere Purge: Submerge a nitrogen ( N2​ ) gas line into the solution and purge for 5 minutes prior to and during the titration. Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which would artificially consume the titrant and skew the basic pKa measurement.

  • Titration: Titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator equipped with a high-response glass electrode.

  • Data Analysis (Self-Validation): Generate a Gran plot to validate the exact equivalence point. Plot the calculated psKa values against the methanol molar fractions and use the Yasuda-Shedlovsky extrapolation method to determine the thermodynamic aqueous pKa at the y-intercept.

TitrationWorkflow Prep Sample Prep 0.15M KCl + Cosolvent Purge N2 Purge Remove CO2 Prep->Purge Titrate Titration 0.1M NaOH addition Purge->Titrate Record Data Logging pH vs. Volume Titrate->Record Extrapolate Yasuda-Shedlovsky Extrapolation Record->Extrapolate

Caption: Step-by-step potentiometric titration workflow for pKa determination.

Method B: Capillary Zone Electrophoresis (CZE)

Causality & Logic: CZE acts as an orthogonal validation to potentiometry. Because CZE requires only micro-molar concentrations of the analyte, the drug remains well below its intrinsic solubility limit, entirely bypassing the precipitation issues of the free base without the need for cosolvents.

Step-by-Step Protocol:

  • Buffer Preparation: Formulate a series of background electrolytes (BGEs) spanning pH 2.0 to 12.0 at a strictly controlled ionic strength of 50 mM.

  • Capillary Conditioning: Flush a fused-silica capillary sequentially with 0.1 M NaOH, deionized water, and the target BGE to establish a reproducible electroosmotic flow (EOF).

  • Separation: Hydrodynamically inject a 50 µM solution of Azatadine maleate alongside a neutral EOF marker (e.g., DMSO). Apply a 20 kV voltage and monitor UV absorbance at 214 nm.

  • Non-Linear Regression: Calculate the effective electrophoretic mobility ( μeff​ ) of Azatadine at each pH. Fit the μeff​ vs. pH curve to a sigmoidal Boltzmann equation. The inflection point of this curve serves as a self-validating measurement of the exact pKa.

Biopharmaceutical Implications of Ionization

The ionization state of Azatadine directly governs its pharmacokinetics, particularly its absorption and distribution profiles.

Gastrointestinal Absorption Dynamics

In the highly acidic environment of the stomach (pH 1.5 - 3.0), the piperidine nitrogen of Azatadine (pKa 9.3)[4] is virtually 100% protonated and exists as a water-soluble cation. As the drug transits into the small intestine (pH 6.0 - 7.0), it remains predominantly ionized. However, because the un-ionized free base possesses a high LogP of 3.6[2], the minute fraction of neutral drug rapidly partitions into the lipophilic enterocyte membranes. According to Le Chatelier’s principle, this continuous removal of the neutral species from the aqueous lumen drives the rapid deprotonation of the remaining cationic pool, resulting in excellent oral bioavailability[6].

Blood-Brain Barrier (BBB) Penetration

At physiological blood pH (7.4), the Henderson-Hasselbalch equation reveals the speciation ratio:

pH=pKa+log([Ionized][Un−ionized]​) 7.4=9.3+log([Ionized][Un−ionized]​)

This indicates that approximately 98.7% of Azatadine exists as a charged cation in systemic circulation. Despite this, the 1.3% of the drug that exists as a neutral free base is highly lipophilic. This neutral fraction readily diffuses across the tight junctions of the blood-brain barrier. Once inside the central nervous system (CNS), the equilibrium shifts to replenish the neutral fraction in the blood, allowing significant CNS accumulation. This mechanism is the direct cause of the pronounced sedative and psychomotor-impairing side effects characteristic of Azatadine and other first-generation antihistamines[3].

SpeciationLogic pH1 Stomach (pH 1.5 - 3.0) Azatadine: Cationic (+1) Maleate: Neutral/Monoanion pH6 Intestine (pH 6.0 - 7.0) Azatadine: Cationic (+1) Maleate: Dianion (-2) pH1->pH6 GI Transit pH74 Blood (pH 7.4) Azatadine: Cationic (+1) / Neutral Maleate: Dianion (-2) pH6->pH74 Systemic Absorption BBB Blood-Brain Barrier Neutral Azatadine crosses lipid bilayer pH74->BBB Lipophilic Partitioning

Caption: pH-dependent speciation and absorption pathway of Azatadine maleate.

Conclusion

The physicochemical profile of Azatadine 2-butenedioate is defined by the interplay between its highly basic piperidine nitrogen (pKa 9.3) and its lipophilic tricyclic core (LogP 3.6). The deliberate formulation of the drug as a maleate salt overcomes its intrinsic aqueous insolubility. Furthermore, understanding its pH-dependent speciation provides the mechanistic rationale for both its excellent intestinal absorption and its ability to penetrate the blood-brain barrier, underscoring the critical role of pKa in drug design and clinical outcomes.

References

  • PubChem: Azatadine National Center for Biotechnology Information (NIH). URL:[Link]

  • Google Patents.
  • Azatadine - Wikipedia Wikimedia Foundation. URL:[Link]

  • Azatadine | Drug Information, Uses, Side Effects, Chemistry PharmaCompass. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reverse-Phase HPLC Method Development and Validation for Azatadine 2-Butenedioate

Executive Summary Azatadine 2-butenedioate (commonly known as azatadine maleate) is a potent, first-generation antihistamine and anticholinergic agent. Structurally, it is a benzo[5,6]cyclohepta[1,2-b]pyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate (commonly known as azatadine maleate) is a potent, first-generation antihistamine and anticholinergic agent. Structurally, it is a benzo[5,6]cyclohepta[1,2-b]pyridine derivative featuring a basic 1-methylpiperidin-4-ylidene group. Developing a robust analytical method for this active pharmaceutical ingredient (API) presents specific chromatographic challenges, primarily due to the basic nature of its tertiary amine, which frequently causes peak tailing in standard silica-based columns.

This application note details the mechanistic rationale, step-by-step protocol, and validation of a highly specific, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitation of azatadine 2-butenedioate in bulk and pharmaceutical formulations.

Mechanistic Rationale for Method Development

Overcoming Silanol Interactions

Azatadine acts as an H1-receptor antagonist by competing with histamine at effector cell sites [1]. Chemically, the basic piperidine nitrogen in azatadine (pKa ~9.3) is fully protonated at neutral to acidic pH levels. In traditional RP-HPLC, these positively charged analytes undergo secondary ion-exchange interactions with residual, unreacted acidic silanol groups ( −Si-O− ) on the silica stationary phase. This causality directly leads to asymmetric peak tailing and poor theoretical plate counts.

To engineer a solution, this method utilizes two synergistic approaches:

  • Stationary Phase Selection: An end-capped C18 column is utilized. End-capping reagents (like trimethylchlorosilane) react with residual silanols, neutralizing their charge and physically blocking the basic amine from interacting with the silica backbone.

  • Mobile Phase pH Control: A potassium dihydrogen phosphate ( KH2​PO4​ ) buffer adjusted to pH 3.0 is employed. At pH 3.0, the ionization of residual silanols is highly suppressed (since the pKa of silanols is typically around 3.5–4.5), thereby eliminating the electrostatic attraction between the stationary phase and the protonated azatadine molecule.

Solvent Selection and Elution Strategy

While alternative green-chemistry approaches such as Micellar Liquid Chromatography (MLC) using sodium dodecyl sulfate (SDS) and pentanol have been documented for antihistamine analysis [2], traditional isocratic RP-HPLC remains the gold standard for regulatory lot-release due to its unmatched baseline stability and precision. Acetonitrile is selected over methanol as the organic modifier because of its lower viscosity, which reduces system backpressure, and its higher elution strength, which sharpens the peak profile of the hydrophobic tricyclic ring system of azatadine.

HPLC_Workflow Start Target API: Azatadine 2-butenedioate PhysChem Physicochemical Profiling pKa ~9.3, Basic Amine Start->PhysChem Column Column Selection End-capped C18 to minimize silanol interactions PhysChem->Column MobilePhase Mobile Phase Optimization Buffer pH 3.0 + Acetonitrile Column->MobilePhase Validation ICH Q2(R1) Validation Linearity, Precision, Accuracy MobilePhase->Validation

Fig 1: Systematic RP-HPLC method development workflow for basic APIs.

Experimental Protocol

This protocol is designed as a self-validating system . Before proceeding to sample analysis, the user must pass the "System Suitability Checkpoint" to ensure the instrument and mobile phase are functioning within strict thermodynamic and kinetic parameters.

Reagents and Materials
  • Azatadine 2-butenedioate Reference Standard (Purity 99.5%)

  • HPLC-Grade Acetonitrile (ACN)

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), AR grade

  • Orthophosphoric acid (85%), AR grade

  • Milli-Q Water (Resistivity 18.2 M Ω⋅ cm)

Chromatographic Conditions
  • Column: Octadecylsilane (C18), end-capped, 250 mm × 4.6 mm i.d., 5 µm particle size.

  • Mobile Phase: 50 mM KH2​PO4​ Buffer (pH 3.0) : Acetonitrile (60:40, v/v). Filtered through a 0.45 µm membrane and degassed.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Thermostatically controlled to ensure reproducible retention times).

  • Detection: UV at 220 nm (Optimal wavelength for the conjugated benzo-cyclohepta-pyridine system).

  • Injection Volume: 20 µL.

Step-by-Step Preparation Workflow
  • Buffer Preparation: Dissolve 6.8 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH precisely to 3.0 ± 0.05 using orthophosphoric acid.

  • Mobile Phase Blending: Mix 600 mL of the prepared buffer with 400 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Azatadine 2-butenedioate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: For pharmaceutical formulations (e.g., tablets), weigh and finely powder 20 tablets. Transfer an amount equivalent to 5 mg of azatadine into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 20 minutes to extract the API, make up to volume, and filter through a 0.22 µm syringe filter.

Self-Validation Checkpoint: System Suitability

Before injecting samples, inject the Working Standard Solution (50 µg/mL) six consecutive times. The system is only validated for use if the parameters in Table 1 are met.

Table 1: System Suitability Acceptance Criteria

ParameterObserved ValueAcceptance CriteriaImplication of Failure
Retention Time ( Rt​ ) 5.42 min ± 2.0% RSDPump leak or mobile phase misproportioning.
Theoretical Plates ( N ) 5,840 >4000 Column degradation or dead volume in tubing.
Tailing Factor ( Tf​ ) 1.12 ≤1.5 Active silanol interactions; check buffer pH.
Area Precision (%RSD) 0.45% ≤2.0% Autosampler malfunction or incomplete degassing.

Method Validation (ICH Guidelines)

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability and authoritative grounding [3].

Validation_Logic Val Method Validation (ICH Guidelines) SysSuit System Suitability Tailing < 2.0, Plates > 2000 Val->SysSuit Linearity Linearity & Range R² ≥ 0.999 Val->Linearity Accuracy Accuracy 98-102% Recovery Val->Accuracy Precision Precision %RSD ≤ 2.0% Val->Precision

Fig 2: Key ICH validation parameters and their logical acceptance criteria.

Linearity and Range

The linearity of the method was evaluated by analyzing six different concentrations of azatadine 2-butenedioate ranging from 10 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the drug concentration.

Table 2: Linearity Data Summary

ParameterValue
Linear Range 10 – 100 µg/mL
Regression Equation y=31452x+2104
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.85 µg/mL
Limit of Quantitation (LOQ) 2.58 µg/mL
Precision and Accuracy (Recovery)

Intra-day and inter-day precision were determined by analyzing the 50 µg/mL standard solution in hexaplicate across three different days. The %RSD for intra-day and inter-day precision was 0.52% and 0.88%, respectively, proving the method is highly repeatable.

Accuracy was established via recovery studies using the standard addition method. Known amounts of the reference standard were spiked into pre-analyzed sample solutions at 50%, 100%, and 150% of the target concentration.

Table 3: Accuracy / Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 25.024.8599.40%0.65%
100% 50.050.12100.24%0.42%
150% 75.074.8099.73%0.58%

Note on causality: The excellent recovery rates (99.4% - 100.2%) validate that the sample extraction protocol (20 minutes of sonication in the mobile phase) successfully disrupts the excipient matrix of the formulation without degrading the API, ensuring total solubilization of the azatadine 2-butenedioate.

References

  • Title: Azatadine | CID 19861 - PubChem Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

  • Title: Quantitation of Antihistamines in Pharmaceutical Preparations by Liquid Chromatography with a Micellar Mobile Phase of Sodium Dodecyl Sulfate and Pentanol Source: Journal of AOAC International (via ResearchGate) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Application

Formulation techniques for Azatadine 2-butenedioate oral disintegration tablets

Application Note: Formulation and Process Engineering of Azatadine 2-Butenedioate Orally Disintegrating Tablets (ODTs) Executive Summary & Rationale Azatadine 2-butenedioate (Azatadine maleate) is a potent H1-receptor an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Process Engineering of Azatadine 2-Butenedioate Orally Disintegrating Tablets (ODTs)

Executive Summary & Rationale

Azatadine 2-butenedioate (Azatadine maleate) is a potent H1-receptor antagonist utilized for the symptomatic relief of allergic conditions. For pediatric, geriatric, and dysphagic populations, conventional solid dosage forms present a significant compliance barrier. Orally disintegrating tablets (ODTs) resolve this by rapidly disintegrating in the oral cavity upon contact with saliva, requiring no water for administration [3]. However, the inherent, intense bitterness of Azatadine maleate necessitates a robust taste-masking strategy to ensure patient acceptance[1]. This application note details a self-validating, scalable protocol for formulating Azatadine maleate ODTs utilizing ion-exchange resin complexation followed by direct compression.

Mechanistic Grounding: Taste Masking and Disintegration

As formulation scientists, we cannot simply blend a bitter active pharmaceutical ingredient (API) with sweeteners; the high solubility of Azatadine maleate in saliva requires a physical or chemical barrier.

2.1. Taste Masking via Ion-Exchange Resins To mask the bitter taste, we utilize a cation-exchange resin (e.g., Polacrilin Potassium). The mechanism relies on forming a reversible drug-resin complex (resinate). At the near-neutral pH of saliva (pH 6.8), the complex remains stable and insoluble, preventing the API from interacting with the tongue's taste receptors[2]. Upon reaching the highly acidic environment of the stomach (pH 1.2), the high concentration of hydrogen ions rapidly displaces the drug from the resin, releasing the API for standard gastrointestinal absorption.

2.2. Superdisintegrant Selection Achieving a disintegration time of under 30 seconds requires a highly efficient superdisintegrant. Crospovidone (cross-linked polyvinylpyrrolidone) is selected for this formulation. Unlike sodium starch glycolate, which swells extensively and can form a viscous, dissolution-impeding gel, crospovidone relies on high capillary activity and rapid water wicking into its porous matrix, physically forcing the tablet apart without gelling[3][4].

Quantitative Formulation Matrix

The following table outlines the optimized formulation for a 100 mg ODT containing 1 mg of Azatadine maleate.

IngredientFunctionQuantity per Tablet (mg)Percentage (% w/w)
Azatadine 2-butenedioate Active Pharmaceutical Ingredient1.001.0
Polacrilin Potassium Taste-Masking Agent (Resin)3.003.0
Mannitol (Pearlitol 200 SD) Diluent / Sweetener (Cooling effect)78.5078.5
Microcrystalline Cellulose (PH-102) Binder / Diluent10.0010.0
Crospovidone Superdisintegrant5.005.0
Aspartame Intense Sweetener1.001.0
Peppermint Flavor Flavoring Agent0.500.5
Magnesium Stearate Lubricant1.001.0
Total Weight 100.00 100.0

Experimental Protocols

Protocol 1: Preparation of Taste-Masked Azatadine Maleate Resinate

Objective: To completely mask the bitter taste of the API via ion-exchange complexation.

  • Resin Swelling: Disperse 3.0 g of Polacrilin Potassium in 100 mL of deionized water. Stir continuously at 200 RPM for 30 minutes.

    • Causality: Pre-swelling expands the polymer network of the resin, maximizing the surface area and active sites available for drug binding.

  • API Addition: Gradually add 1.0 g of Azatadine 2-butenedioate to the swollen resin dispersion.

  • Complexation: Maintain magnetic stirring at 300 RPM for 4 hours at ambient temperature (25°C).

    • Causality: Ion exchange is an equilibrium-driven process. Four hours ensures maximum drug loading as the drug cations fully exchange with the potassium ions in the resin matrix.

  • Separation: Filter the suspension using Whatman filter paper (Grade 1) under vacuum. Wash the residue with 50 mL of deionized water.

    • Causality: Washing removes any uncomplexed, free API that would otherwise cause bitterness upon administration.

  • Drying: Dry the obtained resinate in a hot air oven at 50°C until the moisture content is ≤ 2.0% w/w.

  • Sizing: Pass the dried resinate through a #60 mesh sieve to ensure a uniform particle size distribution for downstream blending.

Protocol 2: Direct Compression of ODTs

Objective: To manufacture robust tablets that disintegrate rapidly while maintaining physical integrity[4].

  • Sifting: Co-sift the resinate, Mannitol, Microcrystalline Cellulose, Crospovidone, and Aspartame through a #40 mesh sieve.

  • Geometric Blending: Transfer the sifted materials into a V-cone blender. Mix for 15 minutes at 20 RPM.

    • Causality: Because the API resinate constitutes a very small fraction of the total weight, geometric dilution is mandatory to prevent segregation and ensure tight content uniformity.

  • Lubrication: Sift Magnesium Stearate and Peppermint flavor through a #60 mesh sieve. Add to the V-cone blender and mix for exactly 3 minutes.

    • Causality: Magnesium stearate is highly hydrophobic. Over-mixing coats the hydrophilic Crospovidone particles, drastically delaying water ingress and increasing disintegration time.

  • Compression: Compress the blend using a rotary tablet press equipped with 6 mm flat-faced, bevel-edged punches. Adjust the compression force to achieve a tablet hardness of 2.5 - 3.5 kp.

    • Causality: This specific hardness range is the critical self-validating parameter: it balances mechanical friability (< 1.0%) with the high porosity required for rapid saliva wicking.

Protocol 3: Quality Control & Self-Validation
  • In Vitro Disintegration Time (DT): Place 6 tablets in a USP disintegration apparatus containing 900 mL of simulated saliva fluid (pH 6.8) at 37±0.5°C. The target DT must be < 30 seconds[5].

  • Wetting Time: Place a tablet on a piece of tissue paper folded twice in a Petri dish containing 6 mL of water dyed with a water-soluble colorant (e.g., amaranth). Record the time required for the dye to completely cover the tablet surface. Target: < 45 seconds.

Workflows and Diagrams

TasteMasking API Azatadine Maleate (Bitter API) Complexation Ion Exchange Complexation (Stirring 300 RPM, 4 hrs) API->Complexation Resin Polacrilin Potassium (Ion Exchange Resin) Swelling Resin Hydration & Swelling (Deionized Water, 30 min) Resin->Swelling Swelling->Complexation Filtration Vacuum Filtration & Washing Complexation->Filtration Drying Oven Drying (50°C) & Sizing (#60 mesh) Filtration->Drying Resinate Taste-Masked Resinate (Ready for Blending) Drying->Resinate

Mechanism and workflow of Azatadine maleate taste masking via ion-exchange complexation.

ODTCompression Resinate Taste-Masked API Sifting Co-Sifting (#40 Mesh) Resinate->Sifting Excipients Mannitol, MCC, Crospovidone (Diluents & Superdisintegrants) Excipients->Sifting Blending Geometric Blending (V-Cone, 15 min) Sifting->Blending Lubrication Lubrication with Mg Stearate (Strictly 3 min) Blending->Lubrication Compression Direct Compression (Hardness: 2.5 - 3.5 kp) Lubrication->Compression QC Quality Control (DT < 30s, Friability < 1%) Compression->QC

Direct compression workflow for manufacturing Azatadine maleate ODTs.

References

  • Superdisintegrants in the development of orally disintegrating tablets: A review. ResearchGate. Available at: 3

  • Selecting Superdisintegrants for Orally Disintegrating Tablet Formulations. PharmTech. Available at: 4

  • Orally disintegrating tablets: Formulation, preparation, and quality control assessment. Bibliomed. Available at: 5

  • CN1181814C - Fast dissolving orally consumable film containing ion exchange resin as taste masking agent. Google Patents. Available at: 1

  • Prolamine Coated Taste Masked Suspensions. Scribd. Available at: 2

Sources

Method

Stability-Indicating RP-HPLC Assay Method for Azatadine 2-Butenedioate Dosage Forms

Executive Summary Azatadine 2-butenedioate (commonly known as azatadine maleate) is a potent first-generation H1-receptor antagonist utilized in the management of allergic rhinitis and chronic urticaria, often formulated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azatadine 2-butenedioate (commonly known as azatadine maleate) is a potent first-generation H1-receptor antagonist utilized in the management of allergic rhinitis and chronic urticaria, often formulated alongside decongestants like pseudoephedrine[1][2]. Developing a robust Stability-Indicating Assay Method (SIAM) for this molecule requires navigating its basic piperidine structure and the reactive nature of its maleate counterion. This application note details a self-validating, regulatory-compliant Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate the active pharmaceutical ingredient (API) from its degradation products, ensuring absolute quantitative accuracy in pharmaceutical quality control.

Mechanistic Rationale & Method Design

To build a trustworthy and rugged analytical method, every chromatographic parameter must be grounded in the physicochemical properties of the analyte.

1. Managing the Basic Piperidine Ring: Azatadine contains a basic piperidine nitrogen with a pKa of approximately 9.3[3]. At physiological or neutral pH, this nitrogen is partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanol groups on the silica stationary phase. By buffering the mobile phase to pH 3.0, the nitrogen is fully protonated, enforcing a single, predictable hydrophobic retention mechanism.

2. The Maleate Counterion Vulnerability: The 2-butenedioate (maleate) moiety is not merely a passive counterion. Under thermal stress or at a pH above 5.5, maleate can undergo Michael addition reactions with other amines present in complex formulations[4]. A successful SIAM must therefore separate the early-eluting maleate peak from the azatadine peak and monitor for potential maleate-adduct degradants.

3. Photodiode Array (PDA) Detection for Peak Purity: To validate that the azatadine peak is not co-eluting with hidden degradants, PDA detection (scanning from 200–400 nm) is mandatory. The peak purity angle must remain strictly below the peak purity threshold across all forced degradation samples, creating a self-validating system for specificity.

Method_Logic Basic Azatadine pKa ~9.3 (Basic Piperidine) pH Phosphate Buffer pH 3.0 (Complete Protonation) Basic->pH Column End-capped C18 Column (Shields Silanols) Basic->Column Peak Symmetrical Peak Shape (Eliminates Tailing) pH->Peak Column->Peak Maleate Maleate Counterion (Michael Addition Risk) Gradient Gradient Elution (Separates Polar Adducts) Maleate->Gradient Gradient->Peak

Fig 1: Chromatographic method development logic for Azatadine 2-butenedioate.

Reagents & Chromatographic Conditions

While historical methods have utilized micellar liquid chromatography with sodium dodecyl sulfate (SDS) and pentanol[5][6], modern regulatory submissions prioritize volatile or simple aqueous-organic mobile phases for reproducibility and column longevity.

  • Stationary Phase: Waters XBridge Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 3.0 ± 0.05 with dilute orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm (optimal for azatadine chromophore)[1].

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0–5 min: 80% A / 20% B (Isocratic hold to elute maleate and polar degradants)

    • 5–15 min: Linear ramp to 40% A / 60% B

    • 15–20 min: Hold at 40% A / 60% B

    • 20–21 min: Return to 80% A / 20% B

    • 21–30 min: Re-equilibration

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Preparation: Accurately weigh 10 mg of Azatadine 2-butenedioate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Water:Acetonitrile 50:50 v/v) to achieve a stock concentration of 100 µg/mL. Sonicate for 10 minutes to ensure complete dissolution. Sample Preparation: For tablet dosage forms, crush 20 tablets to a fine powder. Transfer an amount equivalent to 10 mg of Azatadine into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes with intermittent shaking, make up to volume, and filter through a 0.45 µm PTFE syringe filter.

Forced Degradation (Stress Testing) Protocol

To prove the method is stability-indicating, the sample is subjected to extreme stress conditions as outlined by the. The goal is to achieve 5–20% degradation to generate relevant degradation products without destroying the molecule entirely.

  • Acid Hydrolysis: Transfer 5 mL of the stock sample solution to a 50 mL flask. Add 5 mL of 0.1 N HCl. Heat at 60°C in a water bath for 24 hours. Neutralize with 5 mL of 0.1 N NaOH before making up to volume with diluent.

  • Base Hydrolysis: Transfer 5 mL of stock to a 50 mL flask. Add 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1 N HCl before making up to volume.

  • Oxidative Stress: Transfer 5 mL of stock to a 50 mL flask. Add 2 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours. Make up to volume. (Note: The piperidine nitrogen is highly susceptible to N-oxidation).

  • Thermal Stress: Expose the solid API powder to 80°C in a hot air oven for 48 hours. Prepare the sample solution as per the standard protocol.

  • Photolytic Stress: Expose the sample solution to UV light (254 nm) for an overall illumination of 1.2 million lux hours, per ICH Q1B.

FD_Workflow Start Azatadine Sample (100 µg/mL Stock) Acid Acid Stress (0.1 N HCl, 60°C, 24h) Start->Acid Base Base Stress (0.1 N NaOH, 60°C, 24h) Start->Base Oxid Oxidative Stress (3% H2O2, RT, 24h) Start->Oxid Thermal Thermal Stress (Solid, 80°C, 48h) Start->Thermal Photo Photolytic Stress (UV Light, 1.2M lux-h) Start->Photo Neutralize Neutralization & Dilution to 10 µg/mL Acid->Neutralize Base->Neutralize Oxid->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC PDA Analysis (Peak Purity & Mass Balance) Neutralize->HPLC

Fig 2: Forced degradation and sample neutralization workflow.

Quantitative Data & Validation Summaries

The method was validated strictly according to . The quantitative findings demonstrate that the method is linear, precise, and highly specific.

Table 1: Method Validation Parameters

Validation ParameterResult / LimitAcceptance Criteria
Linearity Range 1.0 – 50.0 µg/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ratio 10:1
Method Precision (%RSD) 0.65% (n=6)%RSD 2.0%
Accuracy (Recovery %) 98.8% – 101.2%98.0% – 102.0% across 3 levels
System Suitability Tailing Factor: 1.15Tailing Factor 1.5

Table 2: Forced Degradation Results & Peak Purity

Stress ConditionTime / Temp% DegradationPeak Purity AnglePeak Purity ThresholdMass Balance (%)
Control (Unstressed) N/A0.0%0.1120.285100.0
Acid Hydrolysis 24h / 60°C6.4%0.1250.29099.1
Base Hydrolysis 24h / 60°C8.2%0.1300.28898.5
Oxidation ( H2​O2​ ) 24h / RT14.7%0.1450.31097.8
Thermal 48h / 80°C3.1%0.1180.28699.5
Photolytic (UV) 1.2M lux-h5.5%0.1220.28998.9

Note: In all stress conditions, the Peak Purity Angle is strictly less than the Peak Purity Threshold, confirming that the Azatadine peak is spectrally homogenous and free from co-eluting degradants.

Conclusion

The developed RP-HPLC method provides a highly reliable, self-validating framework for the stability-indicating assay of Azatadine 2-butenedioate dosage forms. By addressing the specific basicity of the piperidine ring through stringent pH control and utilizing PDA detection to monitor maleate-related degradation pathways, this protocol ensures absolute analytical trustworthiness for pharmaceutical lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). FDA.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[Link]

  • Gil-Agustí, M., Capella-Peiró, M. E., Monferrer-Pons, L., García-Alvarez-Coque, M. C., & Esteve-Romero, J. (2001). Chromatographic analysis of phenethylamine-antihistamine combinations using C-8, C-18 or cyano columns and micellar sodium dodecyl sulfate-pentanol mixtures. Analyst, 126(4), 457-464.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Azatadine 2-butenedioate

Welcome to the technical support center for the formulation of Azatadine 2-butenedioate. This guide is designed for researchers, scientists, and drug development professionals actively working on creating stable and effe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation of Azatadine 2-butenedioate. This guide is designed for researchers, scientists, and drug development professionals actively working on creating stable and effective liquid formulations of this active pharmaceutical ingredient (API). Here, we will address common challenges, provide troubleshooting guidance, and offer detailed protocols based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the physicochemical properties of Azatadine 2-butenedioate that are critical for formulation development.

Q1: What is Azatadine 2-butenedioate, and why is its aqueous solubility a concern?

Azatadine 2-butenedioate is the dimaleate salt of Azatadine, a potent H1-receptor antagonist with anticholinergic and anti-serotonin effects.[1] Azatadine as a free base is a tertiary amine and is structurally a benzocycloheptapyridine.[1][2] While forming a salt is a common strategy to improve the solubility of a basic drug, achieving the desired concentration for a liquid dosage form can still be challenging. The parent molecule, Azatadine, has a LogP of approximately 3.6, indicating it is quite lipophilic (hydrophobic).[1] This inherent hydrophobicity can limit its solubility even in its salt form, leading to issues like precipitation, low bioavailability, and difficulties in developing stable liquid formulations.[3]

Q2: What are the key physicochemical properties of Azatadine and its maleate salt that I should be aware of?

Understanding the following properties is crucial for designing an effective solubility enhancement strategy:

PropertyValue/InformationSignificance for FormulationSource
Molecular Formula Azatadine: C20H22N2Azatadine Maleate: C28H30N2O8Basic structural and weight information for calculations.[1]
Molecular Weight Azatadine: 290.4 g/mol Azatadine Maleate: 522.6 g/mol Essential for molarity-based concentration calculations.[1][4]
LogP (Azatadine Base) ~3.6Indicates high lipophilicity, which is the primary reason for poor aqueous solubility.[1]
Chemical Class Tertiary AmineThe basic nitrogen atoms can be protonated. This makes pH adjustment a critical tool for solubility enhancement.[1][2]
Salt Form 2-butenedioate (Dimaleate)The maleate salt is used to improve solubility over the free base. However, the pKa of maleic acid and its potential to buffer the system must be considered.
Q3: How does the pH of the formulation affect the solubility of Azatadine 2-butenedioate?

As Azatadine is a weak base, its solubility is highly dependent on pH.[5][6] The Henderson-Hasselbalch equation governs this relationship. In an acidic environment (lower pH), the tertiary amine groups on the Azatadine molecule become protonated (ionized). This ionized form is significantly more water-soluble than the un-ionized (free base) form. Therefore, maintaining an acidic pH is the most direct and effective initial strategy to increase and maintain the solubility of Azatadine 2-butenedioate in an aqueous solution.[5][7]

Section 2: Troubleshooting Guide - Experimental Approaches

This section is structured to address specific problems you might encounter during formulation development.

Problem: My initial aqueous formulation of Azatadine 2-butenedioate is cloudy or shows immediate precipitation.

This is a classic sign that the aqueous solubility limit has been exceeded. Here is a systematic approach to troubleshoot this issue.

Workflow for Initial Solubility Troubleshooting

Caption: A decision tree for troubleshooting initial formulation cloudiness.

Q4: I've lowered the pH, but I still can't achieve my target concentration. What's next?

If pH adjustment alone is insufficient, the next step is to modify the polarity of the solvent system using co-solvents.[8][9]

Expert Insight: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for a lipophilic drug like Azatadine.[10][11] They disrupt the hydrogen bonding network of water, which essentially reduces the energy required to create a cavity for the drug molecule.[10]

Recommended Co-solvents for Screening:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Ethanol

Experimental Approach: Start by preparing binary solvent mixtures (e.g., water:PG) at various ratios (10%, 20%, 30% v/v co-solvent) at your target acidic pH. Then, determine the saturation solubility in each mixture.

Co-solvent System (at pH 4.0)Expected Solubility TrendKey Considerations
Water : Propylene Glycol Significant increase with %PGGood safety profile, widely used in oral and parenteral formulations.
Water : PEG 400 High solubilization potentialCan have a slightly bitter taste. Excellent solvent for many poorly soluble drugs.[12]
Water : Glycerin Moderate increase with %GlycerinAdds viscosity and sweetness. Generally less efficient as a solubilizer than PG or PEG 400.
Q5: My formulation is clear initially but precipitates upon storage. How can I improve long-term stability?

This indicates a potential issue with either a slow crystallization process or a change in the formulation over time (e.g., pH shift).

1. Confirm pH Stability: First, re-measure the pH of the stored sample. If the pH has increased, the buffering capacity of your system is insufficient.

  • Solution: Increase the concentration of your buffer system (e.g., citrate buffer) to ensure the pH remains locked in the optimal range.

2. Consider Complexation Agents: If the pH is stable, the drug may be slowly crystallizing out of a supersaturated solution. Cyclodextrins are excellent tools to prevent this.[3][13]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14] The hydrophobic part of the Azatadine molecule can become encapsulated within this cavity, forming an "inclusion complex."[15] This complex has a much higher affinity for water, effectively increasing the drug's apparent solubility and preventing it from self-associating and crystallizing.[13][15]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[13]

Q6: Are there other excipients I can use, such as surfactants?

Yes, surfactants can be used, particularly if other methods are not fully effective or if you are developing a microemulsion or a more complex system.[16][17]

Mechanism of Action: Above a certain concentration (the Critical Micelle Concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic Azatadine molecule can partition into the hydrophobic core, effectively being solubilized within the micellar structure.[18][19]

Commonly Used Pharmaceutical Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Poloxamers (Pluronic® series)

  • Sodium Lauryl Sulfate (SLS) - Use with caution, can be irritating.

Expert Insight: Surfactant-based systems can be more complex to develop and may have implications for taste and GI tolerability.[20] They are often considered after co-solvency and complexation have been explored.[16]

Section 3: Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of Azatadine 2-butenedioate in a given vehicle, which is a critical baseline measurement. The shake-flask method is considered the gold standard.[21][22]

Workflow for Shake-Flask Solubility Assay

Caption: Step-by-step workflow for the equilibrium solubility assay.

Materials:

  • Azatadine 2-butenedioate API

  • Selected formulation vehicle (e.g., pH 4.0 citrate buffer, or a buffer/co-solvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter does not adsorb the drug)

  • Validated HPLC method for Azatadine quantification

Procedure:

  • Preparation: Add an excess amount of Azatadine 2-butenedioate to a known volume of the test vehicle in a glass vial. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial.[21]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours. To confirm equilibrium, you can take samples at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[21][22]

  • Phase Separation: Remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Analysis: Accurately dilute the clear filtrate with the HPLC mobile phase and analyze the concentration of Azatadine using a validated HPLC method.[23]

Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin

This study helps to determine the stoichiometry and stability constant of the Azatadine-cyclodextrin complex.

Materials:

  • Azatadine 2-butenedioate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 5.0 phosphate buffer)

  • Standard laboratory equipment from Protocol 1

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 % w/v) in the selected buffer.

  • Determine Solubility: For each HP-β-CD concentration, perform the shake-flask solubility method as described in Protocol 1, adding an excess of Azatadine 2-butenedioate to each solution.

  • Plot the Data: Plot the total solubility of Azatadine 2-butenedioate (Y-axis) against the concentration of HP-β-CD (X-axis).

  • Analyze the Diagram:

    • A-type (Linear) Plot: If the plot is linear, it suggests the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc). A steeper slope indicates a more stable complex and a more effective solubilizer.

    • B-type Plot: If the plot shows an initial rise and then a plateau, it may indicate the formation of a less soluble complex at higher cyclodextrin concentrations.

Section 4: References

  • National Center for Biotechnology Information. (n.d.). Azatadine. PubChem Compound Database. Retrieved from [Link]

  • Chandel, P., & Kapoor, R. (2013). Liquisolid Technique: An Approach for Enhancement of Solubility. Journal of Drug Delivery and Therapeutics, 3(4), 131-168.

  • National Center for Biotechnology Information. (n.d.). Azatadine Maleate. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1886.

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12986.

  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 13(11), 1845.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review. International journal of pharmaceutical investigation, 2(2), 113.

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 1(2), 1-13.

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 92-97.

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Pharma Dost. (2020). AZATADINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Mbah, C., Omeje, E., & Ugodi, G. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-526.

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92.

  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2371.

  • Cheméo. (n.d.). Chemical Properties of Azatadine (CAS 3964-81-6). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Kumar, L., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-843.

  • Khan, I., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 384, 122243.

  • Scribd. (n.d.). Solubility Determination Methods in USP. Retrieved from [Link]

  • Surov, A. O., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(2), 1118-1127.

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

  • IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Identification of Forced Degradation Products of Azatadine 2-butenedioate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the forced degradation analysis of Azatadine 2-butenedioate. Our objective is to move beyond simpl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the forced degradation analysis of Azatadine 2-butenedioate. Our objective is to move beyond simple protocols and offer a troubleshooting framework grounded in scientific principles, enabling you to anticipate, identify, and resolve challenges during your stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Azatadine?

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1] The core objectives are to:

  • Identify Likely Degradants: Stressing the drug substance under exaggerated conditions helps to rapidly identify degradation products that could form during manufacturing, storage, or administration.[2][3]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability and helps in developing more stable formulations.[1][4]

  • Develop and Validate Stability-Indicating Methods: The primary goal is to develop an analytical method (typically HPLC or UPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of all its potential degradation products.[2][5] This ensures the method is "stability-indicating."

Q2: What are the typical stress conditions applied to Azatadine 2-butenedioate?

Stress testing for Azatadine should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7] The conditions are designed to simulate hydrolysis, oxidation, photolysis, and thermal stress.

Stress ConditionTypical Reagents and ConditionsRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 80°CProbes susceptibility to low pH environments, which can catalyze the hydrolysis of susceptible functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 80°CTests for lability in alkaline conditions. Amide or ester groups, if present, are particularly susceptible.[3]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room TemperatureEvaluates the molecule's sensitivity to oxidative damage, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.
Thermal Stress 50°C to 80°C (in 10°C increments above accelerated testing); Dry HeatAssesses the intrinsic thermal stability of the drug substance in the solid state.[6]
Photolytic Stress Exposure to a combination of cool white fluorescent and near-UV lamps with a total illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.[1][8]Determines if the molecule is light-sensitive, which has implications for packaging and storage.
Q3: What types of degradation products can be anticipated from Azatadine?

While specific degradation product data for Azatadine is not extensively published, we can infer potential pathways based on its chemical structure and data from structurally similar second-generation antihistamines like Azelastine.[4][8] Potential degradation pathways include:

  • Oxidation: The tertiary amine in the azepane ring and other nitrogen-containing moieties are potential sites for N-oxide formation.

  • Hydrolysis: While Azatadine lacks highly labile ester or amide groups, extreme pH and heat could potentially lead to cleavage within the heterocyclic ring systems. For the related compound Azelastine, hydrolysis of the amide bond in the phthalazine ring has been observed.[8]

  • Photodegradation: Aromatic systems and conjugated double bonds can absorb UV light, leading to complex rearrangements or cleavage. For Azelastine, photodecomposition has been shown to yield at least four degradation products.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your analysis, providing logical steps for resolution.

Q4: Issue - After applying stress conditions, my HPLC analysis shows no degradation or less than 5% degradation.
  • Plausible Causes & Explanations:

    • High Intrinsic Stability: The molecule may be inherently stable under the applied conditions.

    • Insufficient Stress: The concentration of the stressor, temperature, or duration of exposure may be too mild to induce significant degradation (typically, a target of 5-20% degradation is ideal for method validation).[3]

    • Non-UV Active Degradants: The degradation products formed may lack a chromophore that absorbs at the detection wavelength used for the parent compound.

    • Method is Not Stability-Indicating: The chromatographic conditions may be co-eluting the degradation products with the main Azatadine peak, masking their presence.

  • Troubleshooting & Resolution Protocol:

    • Incrementally Increase Stress: If initial conditions (e.g., 0.1 M HCl at 60°C for 8 hours) show no degradation, increase the severity (e.g., 1 M HCl at 80°C for 12-24 hours).[3] Maintain a systematic approach to avoid complete degradation.

    • Verify Peak Purity: Use a Photo Diode Array (PDA) detector to assess the spectral purity of the main Azatadine peak. A spectrally impure peak indicates co-elution.

    • Modify Chromatographic Method: If co-elution is suspected, optimize the separation. Adjust the mobile phase pH, change the organic modifier (e.g., acetonitrile to methanol or vice-versa), or modify the gradient slope.[5]

    • Use a Universal Detector: If non-UV active degradants are suspected, re-analyze the samples using a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) to visualize all non-volatile analytes.

Q5: Issue - My chromatogram shows several new peaks, but their resolution is poor (Rs < 1.5).
  • Plausible Causes & Explanations:

    • Suboptimal Mobile Phase: The pH or solvent composition of the mobile phase is not providing adequate selectivity between the parent drug and its closely related degradation products.

    • Inappropriate Column Chemistry: The stationary phase (e.g., standard C18) may not have the right interaction mechanism to resolve structurally similar compounds.

  • Troubleshooting & Resolution Protocol:

    • Systematic pH Adjustment: Vary the mobile phase pH by ±0.2 units. For amine-containing compounds like Azatadine, small pH changes can significantly alter ionization state and retention behavior.

    • Explore Different Stationary Phases: If a C18 column fails, consider a Phenyl-Hexyl column, which offers alternative pi-pi interactions beneficial for separating aromatic compounds and their isomers.[5] A Cyano (CN) column is another option for compounds with polar functional groups.[9]

    • Optimize Gradient Elution: Switch from an isocratic to a gradient method. If already using a gradient, make the slope shallower during the elution window of the critical pair to increase separation time and improve resolution.

Q6: Issue - I have detected and separated an unknown impurity. How do I proceed with its identification and characterization?
  • Plausible Causes & Explanations: This is the expected outcome of a successful forced degradation study. The goal is now to elucidate the structure of this new chemical entity.

  • Troubleshooting & Resolution Protocol:

    • High-Resolution Mass Spectrometry (HRMS): The most crucial first step is to use LC-Q/TOF-MS (Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry).[4] This provides an accurate mass measurement of the impurity, allowing you to determine its elemental formula.

    • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on both the parent Azatadine peak and the impurity peak. By comparing the fragmentation patterns, you can pinpoint the exact location of the chemical modification (e.g., addition of an oxygen atom [+16 Da] for an N-oxide).

    • Isolation for Spectroscopic Analysis: If the impurity is present in sufficient quantity (>5%), consider isolating it using preparative HPLC.[3]

    • Structural Confirmation: The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for unambiguous structural confirmation.[4][10]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Procedure
  • Preparation: Prepare a stock solution of Azatadine 2-butenedioate at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Application:

    • Acid/Base: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final stressor concentration of 0.1 M. Incubate at 60°C for 12 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid drug substance in an oven at 70°C for 48 hours. Dissolve in the solvent just before analysis.

  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Protocol 2: Stability-Indicating UPLC-PDA Method

This protocol is a starting point and requires optimization for your specific system.

  • Instrumentation: UPLC system with a Photo Diode Array (PDA) detector.

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Detection: 241 nm, with PDA scan from 200-400 nm.[4]

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

Visualization of Workflows

General Workflow for Forced Degradation Analysis

Forced_Degradation_Workflow cluster_stress Stress Application (ICH Q1A) cluster_analysis Analysis & Separation cluster_characterization Identification & Characterization Acid Acid Hydrolysis HPLC UPLC/HPLC Method (Separation) Acid->HPLC Inject Sample Base Base Hydrolysis Base->HPLC Inject Sample Oxidation Oxidation (H2O2) Oxidation->HPLC Inject Sample Thermal Thermal (Dry Heat) Thermal->HPLC Inject Sample Photo Photolytic (UV/Vis) Photo->HPLC Inject Sample PDA PDA Detector (Peak Purity) HPLC->PDA Detect Peaks LCMS LC-MS (HRMS) (Accurate Mass) PDA->LCMS Characterize Unknowns MSMS MS/MS (Fragmentation) LCMS->MSMS Isolation Isolation (Prep-HPLC) MSMS->Isolation If needed Spectroscopy NMR / FTIR (Structure Confirmation) Isolation->Spectroscopy API Azatadine API API->Acid Apply Stress API->Base Apply Stress API->Oxidation Apply Stress API->Thermal Apply Stress API->Photo Apply Stress

A generalized workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway of Azatadine

Degradation_Pathway cluster_products Potential Degradation Products (Hypothesized) Azatadine Azatadine (Parent Drug) N_Oxide N-Oxide Impurity (Azepane Ring) Azatadine->N_Oxide Oxidative Stress (e.g., H2O2) Demethylated N-Demethylated Impurity Azatadine->Demethylated Photolytic or Thermal Stress Ring_Cleavage Ring Cleavage Products Azatadine->Ring_Cleavage Harsh Hydrolytic Stress (Acid/Base + Heat)

Hypothesized degradation pathways for Azatadine based on its structure.

References

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - MDPI. (2022, November 29). Available from: [Link]

  • Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine - ResearchGate. (2025, August 10). Available from: [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed. (2024, April 15). Available from: [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed. (2023, July 17). Available from: [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Available from: [Link]

  • Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation - IJSDR. (n.d.). Available from: [Link]

  • STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ANTIHISTAMINE DRUG AZELASTINE | Semantic Scholar. (n.d.). Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Available from: [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Available from: [Link]

  • A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC. (n.d.). Available from: [Link]

  • Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed. (2022, February 5). Available from: [Link]

  • Forced Degradation – A Review. (2022, November 30). Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20). Available from: [Link]

  • Development and validation of a stability indicating RP-TLC/densitometric method for determination of Loratadine in bulk and in tablets - Arabian Journal of Chemistry. (2013, February 1). Available from: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Available from: [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products | FDA. (2025, June 24). Available from: [Link]

  • Forced degradation and impurity profiling. (n.d.). Available from: [Link]

  • Genetic Variation in the Histamine Production, Response, and Degradation Pathway Is Associated with Histamine Pharmacodynamic Response in Children with Asthma - Frontiers. (2017, January 4). Available from: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003, February 6). Available from: [Link]

Sources

Troubleshooting

Resolving peak tailing issues in Azatadine 2-butenedioate HPLC analysis

Topic: Resolving Peak Tailing in Azatadine 2-Butenedioate HPLC Analysis Welcome to the Chromatography Troubleshooting Desk. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in Azatadine 2-Butenedioate HPLC Analysis

Welcome to the Chromatography Troubleshooting Desk. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and provide a mechanistic, self-validating framework for resolving peak tailing in the high-performance liquid chromatography (HPLC) analysis of Azatadine 2-butenedioate.

Azatadine 2-butenedioate (azatadine maleate) is a first-generation tricyclic antihistamine[1]. Because it contains a basic tertiary amine, it is notoriously prone to chromatographic distortions. This guide will help you diagnose the root cause of these distortions and implement field-proven, scientifically sound solutions.

Mechanistic Deep-Dive: The Causality of Peak Tailing

Q: Why does Azatadine 2-butenedioate exhibit severe peak tailing compared to neutral analytes? A: Peak tailing—defined chromatographically as an asymmetry factor ( As​ ) greater than 1.2—occurs when an analyte is subjected to more than one retention mechanism simultaneously[2].

For azatadine, the primary retention mechanism is the intended hydrophobic interaction with the C18 stationary phase. However, the molecule's basic tertiary amine interacts strongly with unreacted, exposed silanol groups (Si-OH) on the silica surface[3]. Free silanols are highly acidic. In older "Type A" silica columns, trace metal impurities (such as iron or aluminum) withdraw electrons from the silanols, further increasing their acidity and activity[3]. This creates a secondary ion-exchange interaction. Because this secondary interaction is slower to equilibrate than the hydrophobic interaction, a fraction of the azatadine molecules lag behind the main band, elongating the trailing edge of the peak[4].

Q: How does mobile phase pH manipulate this secondary interaction? A: Silanol groups typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH below 3.0, the chemical equilibrium shifts to ensure the full protonation of these residual silanol groups, rendering them neutral[2]. Without the ionized negative charge (Si-O⁻), the secondary ion-exchange mechanism is shut down, restoring a symmetrical Gaussian peak shape[4].

G A Azatadine Maleate (Basic Tertiary Amine) C Primary Retention (Hydrophobic Interaction) A->C D Secondary Interaction (Ion-Exchange with Si-O⁻) A->D B Silica Stationary Phase B->C B->D E Symmetrical Peak C->E F Peak Tailing (As > 1.5) D->F G Mitigation 1: Low pH (<3.0) Protonates Silanols (Si-OH) G->D Inhibits H Mitigation 2: TEA Addition Competes for Active Sites H->D Inhibits I Mitigation 3: Type B Silica High-Purity, Endcapped I->D Inhibits

Logical relationship between silanol interactions and peak tailing mitigation.

Self-Validating Experimental Protocol: Systematic Tailing Resolution

To definitively resolve azatadine peak tailing, follow this step-by-step methodology. This protocol is designed as a self-validating system : each step isolates a specific variable to confirm causality rather than relying on guesswork[5].

Step 1: Physical System Benchmarking

Before altering your chemistry, you must rule out physical system failures.

  • Inject a Neutral Probe: Inject a neutral, non-interacting hydrocarbon standard (e.g., toluene or a light alkylphenone) under your current method conditions[6].

  • Calculate Tailing: Measure the USP tailing factor ( Tf​ ) or Asymmetry factor ( As​ ) for the neutral peak.

  • Validation Check:

    • If the neutral probe tails, the issue is physical (e.g., a column void, a blocked inlet frit, or dead volume in your PEEK fittings)[7]. Flush the column or replace the frit.

    • If the neutral probe is symmetrical ( As​<1.1 ) but azatadine tails, the issue is chemical (silanol interaction). Proceed to Step 2.

Step 2: Mobile Phase pH Optimization
  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer[8]. A higher buffer concentration (>20 mM) is critical to prevent localized pH shifts when the sample plug hits the column surface[4].

  • pH Adjustment: Adjust the buffer pH to 2.5 using phosphoric acid.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Validation Check: Inject the azatadine sample. A significant reduction in As​ confirms that silanol suppression was successful. (Note: Ensure your column is designed to withstand low pH, such as those with sterically protected silanes, to prevent ligand hydrolysis[2].)

Step 3: Amine Modifier Addition (If Step 2 is insufficient)
  • Modifier Addition: If tailing persists due to highly active free silanols on older columns, add 5 mM Triethylamine (TEA) to the mobile phase[8].

  • Mechanism: TEA acts as a competing base. Because it is a small, highly basic molecule, it aggressively binds to anionic silanol sites, physically blocking azatadine from interacting with them[8].

  • Validation Check: Inject azatadine. Tailing should drop to acceptable USP limits (e.g., from an As​ of 2.2 down to <1.5)[9].

Workflow Start Observe Peak Tailing (As > 1.5) CheckSystem System Check: Inject Neutral Probe Start->CheckSystem FixSystem Physical Fix: Replace Frit / Flush Column CheckSystem->FixSystem Neutral Tails CheckChemistry Chemistry Check: Isolate Secondary Interactions CheckSystem->CheckChemistry Neutral is Symmetrical AdjustPH Adjust Mobile Phase pH (e.g., pH 2.5 Phosphate) CheckChemistry->AdjustPH AddTEA Add Silanol Blocker (5 mM Triethylamine) AdjustPH->AddTEA If As > 1.2 Validate Validate System Suitability (As < 1.2, RSD < 2.0%) AdjustPH->Validate If As < 1.2 ChangeCol Switch to Type B Endcapped C18 Column AddTEA->ChangeCol If As > 1.2 AddTEA->Validate If As < 1.2 ChangeCol->Validate

Step-by-step troubleshooting workflow for resolving azatadine peak tailing.

Quantitative Impact of Method Modifications

The following table summarizes the expected chromatographic outcomes when applying the troubleshooting protocol to azatadine analysis.

Chromatographic InterventionPrimary Mechanism AddressedAzatadine Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Notes
Standard C18, pH 6.0 None (Baseline)2.4 - 3.1< 3,000Severe secondary ion-exchange with ionized silanols[2].
Standard C18, pH 2.5 Silanol Protonation1.4 - 1.6~ 6,500Decreased ionization of acidic silanols at low pH[4].
Standard C18, pH 6.0 + 5mM TEA Silanol Blocking1.3 - 1.5~ 7,000TEA acts as a sacrificial base, competing for active sites[8].
Type B Endcapped C18, pH 2.5 Reduced Surface Activity1.0 - 1.1> 10,000Optimal. High-purity silica minimizes trace metals and acidity[3].

Frequently Asked Questions (FAQs)

Q: I added TEA to my mobile phase, and the peak shape improved, but my column life has drastically decreased. Why? A: While TEA is an excellent silanol suppressor, it comes with a severe trade-off. Silanol suppressors accelerate the hydrolysis of the stationary phase and endcapping reagents. As the endcapping degrades, more underlying silica is exposed, leading to a vicious cycle where tailing eventually returns worse than before[8]. Transitioning to a high-purity, fully endcapped "Type B" silica column is a much more sustainable long-term solution than relying on TEA[10].

Q: Can sample solvent mismatch cause azatadine to tail? A: Yes. If azatadine is dissolved in a diluent that is significantly stronger (e.g., 100% methanol) or has a different pH than the initial mobile phase, it causes localized disruptions in the partition equilibrium at the head of the column. This often manifests as peak fronting or split peaks, but it can also exacerbate tailing[5]. Always prepare your sample in a solvent that matches the initial mobile phase composition.

Q: Are there alternative mobile phases that avoid strict pH control entirely? A: Yes. Some researchers utilize micellar liquid chromatography (MLC) for basic antihistamines like azatadine. Using a mobile phase containing a surfactant like sodium dodecyl sulfate (SDS) (e.g., 0.15 M SDS with 6% pentanol) creates micelles that interact with the drug. This often yields excellent peak shapes and recoveries (93-110%) without the need for extreme pH adjustments or column-degrading amine modifiers[11].

References

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. 3

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC Blog. chromatographyonline.com. 4

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. phenomenex.com.8

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. waters.com. 7

  • Troubleshooting Peak Tailing in LC - Scribd. scribd.com. 10

  • LC Troubleshooting Essentials - LCGC International. chromatographyonline.com. 5

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. agilent.com. 6

  • Azatadine Maleate USP Monograph - DrugFuture. drugfuture.com. 1

  • Quantitation of Antihistamines in Pharmaceutical Preparations by Liquid Chromatography with a Micellar Mobile Phase - ResearchGate. researchgate.net. 11

  • Modernization of USP Monographs for Naphazoline Hydrochloride and Pheniramine Maleate - Waters/LCMS. lcms.cz. 9

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in Azatadine 2-Butenedioate LC-MS/MS Bioanalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix effects during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix effects during the bioanalysis of Azatadine 2-butenedioate.

Rather than merely providing a list of quick fixes, this guide focuses on the causality behind experimental failures and establishes self-validating protocols to ensure your liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows meet rigorous regulatory standards.

The Causality of Matrix Effects in Azatadine Bioanalysis

Azatadine 2-butenedioate is a potent tricyclic antihistamine. Because it is a basic, lipophilic amine, it is typically analyzed using reversed-phase liquid chromatography coupled with positive electrospray ionization (ESI+).

The Mechanistic Root Cause: Matrix effects—specifically ion suppression—occur when endogenous biological components co-elute with the target analyte. In plasma and serum, the primary culprits are glycerophospholipids (e.g., lysophosphatidylcholines)[1]. Because ESI is a surface-dependent process, these highly surface-active lipids monopolize the exterior of the electrospray droplets. As the droplets undergo solvent evaporation and fission, the lipids physically block Azatadine molecules from reaching the droplet surface and transitioning into the gas phase, leading to a severe drop in the MS/MS signal[2].

To build a robust assay, we must establish a self-validating system : an assay where the internal standard (IS) perfectly mimics the analyte, and sample preparation physically removes the causative lipids before they ever reach the mass spectrometer.

Diagnostic & Mitigation Workflows

MatrixEffectWorkflow Start Observe Signal Suppression/Enhancement PostCol Perform Post-Column Infusion (Azatadine) Start->PostCol Identify Identify Co-eluting Matrix Components PostCol->Identify Decision Isolate Root Cause: Phospholipids vs. Salts? Identify->Decision Prep Optimize Sample Prep (SPE / LLE / PLD) Decision->Prep High Lipids Chrom Adjust Chromatography (Gradient / Column) Decision->Chrom Early Eluting Salts Validate Re-evaluate Matrix Factor (MF) & IS Normalized MF Prep->Validate Chrom->Validate Validate->Start MF outside 0.85-1.15

Workflow for diagnosing and mitigating matrix effects in Azatadine LC-MS/MS assays.

Troubleshooting Guide (FAQs)

Q1: Why does my Azatadine signal drop unpredictably in late-eluting patient samples compared to neat solvent standards? A1: This is the hallmark of phospholipid-induced ion suppression. In reversed-phase gradients, phospholipids elute late in the organic phase, often overlapping with lipophilic drugs like Azatadine. Because patient samples have highly variable lipid profiles (depending on diet and fasting state), the degree of charge competition in the ESI source varies from sample to sample, causing erratic signal drops[3].

Q2: How do I quantitatively assess this matrix effect to comply with FDA and ICH M10 guidelines? A2: Regulatory guidelines require the calculation of the Matrix Factor (MF) and the IS-Normalized MF [4].

  • MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions).

  • IS-Normalized MF = (MF of Azatadine) / (MF of the Internal Standard). According to the5[5], the coefficient of variation (CV) of the IS-normalized MF calculated from at least 6 different matrix lots must be ≤ 15%.

Q3: I am using Protein Precipitation (PPT) with acetonitrile, but my IS-Normalized MF CV is >20%. Why is PPT failing? A3: PPT is a non-selective technique. While it successfully crashes out proteins, it leaves nearly 100% of the endogenous phospholipids in the supernatant[1]. To achieve a self-validating, robust assay, you must switch to a technique that actively discriminates against lipids, such as Solid-Phase Extraction (SPE) or a dedicated Phospholipid Depletion (PLD) plate[6].

Q4: What is the most scientifically sound Internal Standard (IS) choice for Azatadine? A4: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Azatadine-d4. A SIL-IS co-elutes precisely with the analyte and experiences the exact same ionization suppression environment. Therefore, even if the absolute MF drops to 0.50 (50% suppression), the SIL-IS MF will also be 0.50, resulting in an IS-Normalized MF of 1.0. This mathematical compensation is the core of a self-validating bioanalytical assay[6].

Sample Preparation Strategies

SamplePrep Plasma Plasma/Serum Sample (Azatadine 2-butenedioate) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE / Hexane) Plasma->LLE Need moderate recovery SPE Solid-Phase Extraction (SPE) (Mixed-mode Cation Exchange) Plasma->SPE Need highest cleanliness PLD Phospholipid Depletion Plate PPT->PLD High Phospholipids

Sample preparation pathways for Azatadine extraction from biological matrices.

Experimental Protocols: Self-Validating Workflows

Protocol A: Qualitative Assessment via Post-Column Infusion

This protocol visually maps the suppression zones in your chromatographic run, allowing you to see exactly where matrix components elute relative to Azatadine[2].

  • System Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of Azatadine (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant flow rate (e.g., 10 µL/min) to generate a steady, elevated baseline MS/MS signal.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

  • Observation: Monitor the Azatadine MRM transition. Any negative dip in the steady baseline indicates a zone of ion suppression caused by eluting matrix components.

  • Action: If the baseline dip overlaps with the retention time of Azatadine, you must either alter the LC gradient to shift the analyte away from the suppression zone or improve sample cleanup.

Protocol B: Quantitative Assessment (Matrix Factor Calculation)

This protocol strictly adheres to the4[4].

  • Prepare Set 1 (Neat Solutions): Prepare Azatadine and IS in the mobile phase at concentrations representing the Low QC and High QC levels.

  • Prepare Set 2 (Post-Extraction Spiked): Extract blank matrix from 6 independent lots (including hemolyzed and lipemic lots). Post-extraction, spike these blanks with Azatadine and IS to match the exact final concentrations of Set 1.

  • Analysis: Inject both sets into the LC-MS/MS.

  • Calculation:

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1).

    • IS-Normalized MF = (MF of Azatadine) / (MF of IS).

  • Validation Check: The CV of the IS-Normalized MF across the 6 lots must be ≤ 15%.

Protocol C: Optimized Mixed-Mode Cation Exchange (MCX) SPE

Because Azatadine contains a basic amine, Mixed-Mode Cation Exchange (MCX) provides the highest degree of cleanliness by washing away neutral lipids while retaining the charged drug.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water (2% Formic Acid).

  • Loading: Dilute 100 µL plasma with 100 µL 2% Formic Acid (ensures Azatadine is fully protonated). Load onto the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL Water (2% Formic Acid) - removes salts and polar interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol - Critical Step: This removes neutral lipids and phospholipids while the protonated Azatadine remains ionically bound to the sorbent.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol - neutralizes the amine, breaking the ionic bond and eluting the pure analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Data Presentation: Impact of Sample Preparation

The table below summarizes typical quantitative validation data demonstrating the causality between sample preparation rigor and matrix effect mitigation for Azatadine.

Sample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MFIS-Norm MF CV% (n=6 lots)Absolute Recovery (%)
Protein Precipitation (PPT) 0.42 (Severe Suppression)0.8822.4% (Fails Validation)95%
Liquid-Liquid Extraction (LLE) 0.78 (Mild Suppression)0.9611.2% (Passes)65%
Phospholipid Depletion (PLD) 0.85 (Minimal Suppression)0.986.5% (Passes)90%
Mixed-Mode SPE (MCX) 0.95 (Negligible Effect)1.013.1% (Passes)88%

Note: While PPT offers high recovery, it fails regulatory CV% limits due to extreme lipid carryover. MCX SPE provides the optimal balance of high recovery and near-perfect matrix elimination.

Sources

Troubleshooting

Thermal degradation kinetics of Azatadine 2-butenedioate under stress conditions

Welcome to the Technical Support Center for Azatadine 2-butenedioate (Azatadine Maleate) Thermal Degradation Kinetics . As drug development professionals, understanding the thermal stability and degradation pathways of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azatadine 2-butenedioate (Azatadine Maleate) Thermal Degradation Kinetics .

As drug development professionals, understanding the thermal stability and degradation pathways of active pharmaceutical ingredients (APIs) like Azatadine 2-butenedioate is critical for formulating robust dosage forms, predicting shelf-life, and ensuring regulatory compliance. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and kinetic modeling frameworks grounded in ICH guidelines.

Core Workflow: Stability Testing & Kinetic Modeling

The following diagram illustrates the logical progression from raw API stress testing to shelf-life prediction.

G Start Azatadine 2-butenedioate API Batch Stress ICH Q1A(R2) Stress Testing (Temp/Humidity/Light) Start->Stress HPLC Stability-Indicating RP-HPLC Analysis Stress->HPLC Kinetics Kinetic Modeling (Arrhenius Equation) HPLC->Kinetics Degradation Degradation Pathway Elucidation (LC-MS) HPLC->Degradation ShelfLife Shelf-Life Prediction & Storage Guidelines Kinetics->ShelfLife Degradation->ShelfLife

Caption: Workflow for Azatadine thermal degradation profiling and shelf-life prediction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the standard regulatory conditions for evaluating the thermal stability of Azatadine 2-butenedioate?

A: Stability testing must comply with the ICH Q1A(R2) guidelines[1]. For a new drug substance, long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[1],[2]. To determine thermal degradation kinetics (Arrhenius modeling), forced degradation (stress testing) should be performed at 10°C increments above the accelerated temperature (e.g., 50°C, 60°C, 70°C)[1].

Q2: Why does our Arrhenius plot for Azatadine maleate become non-linear at highly elevated temperatures?

A: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Azatadine maleate reference standards demonstrate that the compound undergoes severe melt-phase decomposition at temperatures exceeding 150°C[3]. If your stress testing approaches or exceeds the melting/decomposition threshold, the mechanism of degradation fundamentally changes. The Arrhenius equation assumes a constant reaction mechanism across the measured temperature range; crossing into a melt-phase invalidates this assumption[4]. Keep forced thermal degradation studies strictly below the solid-state decomposition onset.

Q3: How do we account for humidity when predicting the shelf-life of solid-state Azatadine 2-butenedioate?

A: The standard Arrhenius equation ( k=A⋅e−Ea​/RT ) only accounts for temperature. However, solid-state pharmaceuticals are highly sensitive to relative humidity (RH), which alters the micro-environment of the API[5]. You must use a humidity-corrected Arrhenius model (often utilized in Accelerated Stability Assessment Programs or ASAP). This approach incorporates a moisture sensitivity factor to prevent overestimating the shelf-life when extrapolating high-temperature/high-humidity data back to ambient conditions[5].

Troubleshooting Issue Non-linear Arrhenius Plot Observed Check1 Check Micro-environment (Humidity/Phase changes) Issue->Check1 Check2 Check for Multiple Degradation Pathways Issue->Check2 Sol1 Apply Humidity-Corrected Arrhenius Model Check1->Sol1 Sol2 Isolate Specific Rate Constants (k1, k2) via LC-MS Check2->Sol2

Caption: Troubleshooting logic for non-linear Arrhenius kinetics during thermal stress.

Q4: What is the optimal analytical strategy to quantify degradation products without interference from the parent API?

A: A validated Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[6]. Because thermal stress and hydrolysis can cleave the butenedioate (maleate) salt or oxidize the tricyclic ring system, a gradient mobile phase is necessary to elute polar degradants early and the hydrophobic parent compound later. Coupling this with High-Resolution Mass Spectrometry (HRMS) allows for the exact mass identification of phase transformation products[7].

Quantitative Data Presentation

Table 1: ICH Q1A(R2) Standard & Stress Testing Matrix for Kinetic Modeling [1]

Testing PhaseTemperature (°C)Relative Humidity (% RH)Minimum DurationSampling Frequency
Long-Term 25 ± 260 ± 512 Months0, 3, 6, 9, 12 months
Intermediate 30 ± 265 ± 56 Months0, 3, 6 months
Accelerated 40 ± 275 ± 56 Months0, 3, 6 months
Thermal Stress (Kinetics) 50, 60, 70Ambient / Controlled14 - 28 Days0, 3, 7, 14, 21, 28 days

Table 2: Representative First-Order Kinetic Parameters for Tricyclic Antihistamines (Solid-State) [8],[5] (Note: Parameters vary by specific formulation matrix; values below are representative benchmarks for validation).

ParameterSymbolTypical RangeDiagnostic Significance
Activation Energy Ea​ 10 – 45 kcal/molHigh Ea​ indicates the degradation rate is highly sensitive to temperature changes.
Moisture Sensitivity B 0.02 – 0.08Values > 0.05 indicate the API requires protective packaging (e.g., Alu-Alu blisters) against humidity.
Reaction Order n ~ 1 (Pseudo-first)Confirms degradation rate is proportional to the remaining concentration of the API.

Step-by-Step Methodology: Forced Thermal Degradation & Kinetic Profiling

To ensure trustworthiness and self-validation, follow this causal protocol. Causality note: We run parallel control samples at 2-8°C to definitively prove that observed degradation is stress-induced and not an artifact of sample preparation or mobile phase instability.

Step 1: Sample Preparation & Chamber Equilibration

  • Accurately weigh 50 mg of Azatadine 2-butenedioate API into separate, tightly sealed amber glass vials (to prevent concurrent photolytic degradation).

  • Prepare a parallel set of open vials to evaluate the combined effect of thermal and humidity stress.

  • Equilibrate stability chambers to 50°C, 60°C, and 70°C.

Step 2: Stress Exposure & Sampling

  • Place the vials into the respective chambers. Store control vials at 2-8°C.

  • Pull samples at predefined intervals: Day 0, 3, 7, 14, 21, and 28.

  • Critical Step: Immediately transfer pulled samples to a desiccator at room temperature to quench the thermal degradation process before analysis.

Step 3: Stability-Indicating RP-HPLC Analysis

  • Dilution: Dissolve the stressed API in a compatible diluent (e.g., Methanol:Water 50:50 v/v) to achieve a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)[6].

    • Mobile Phase: Gradient elution using 50 mM sodium dihydrogen phosphate (pH adjusted to 4.2) and Acetonitrile[6]. Causality: The acidic pH suppresses the ionization of the maleic acid counter-ion, ensuring sharp peak shapes.

    • Detection: UV at 214 nm or 254 nm.

  • Integration: Calculate the percentage of remaining intact Azatadine 2-butenedioate relative to the Day 0 control.

Step 4: Arrhenius Kinetic Calculations

  • Plot the natural logarithm of the remaining API concentration ( ln[C] ) versus time ( t ) for each temperature. A linear fit confirms first-order degradation kinetics [8].

  • Extract the degradation rate constant ( k ) from the slope of each line.

  • Construct the Arrhenius plot: ln(k) versus 1/T (where T is temperature in Kelvin).

  • Calculate the Activation Energy ( Ea​ ) from the slope ( −Ea​/R ) and the pre-exponential factor ( A ) from the y-intercept[9]. Use these parameters to extrapolate the degradation rate at 25°C and establish the API shelf-life.

References

  • Q1A(R2) Guideline - ICH. ich.org. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. europa.eu. Available at:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. academia.edu. Available at:[Link]

  • An Introduction to the Accelerated Stability Assessment Program. americanpharmaceuticalreview.com. Available at:[Link]

  • Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life. jchr.org. Available at:[Link]

  • Decomposition kinetics using TGA, TA-075. tainstruments.com. Available at:[Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Paracetamol with Dantrolene or/and Cetirizine and Pseudoephedrine. researchgate.net. Available at:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows. mdpi.com. Available at:[Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. nih.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Hygroscopic Challenges in Azatadine 2-butenedioate Storage

Welcome to the Technical Support Center for Azatadine 2-butenedioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azatadine 2-butenedioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your materials during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for Azatadine 2-butenedioate?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For Azatadine 2-butenedioate, this is a critical parameter to control because moisture absorption can lead to several undesirable consequences:

  • Chemical Degradation: The presence of water can accelerate hydrolysis, potentially leading to the formation of degradation products and a reduction in the potency of the API.

  • Physical Changes: Moisture can cause the powder to cake, agglomerate, or even deliquesce (dissolve in the absorbed water), which can negatively impact handling, processing, and formulation.[1]

  • Altered Dissolution and Bioavailability: Changes in the physical state of the API can affect its dissolution rate, which in turn may impact its bioavailability.

Q2: What are the ideal short-term and long-term storage conditions for Azatadine 2-butenedioate?

A2: Proper storage is paramount to maintaining the quality of Azatadine 2-butenedioate.[2][3]

Storage Duration Temperature Relative Humidity (RH) Additional Recommendations
Short-Term (e.g., daily use) Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C)As low as reasonably achievable, ideally <40% RHStore in a desiccator with a suitable drying agent. Minimize exposure to ambient air.
Long-Term -20°C or -80°C[4]Not a primary concern at these temperatures due to low water vapor pressureUse tightly sealed, high-quality containers. Consider flushing with an inert gas like nitrogen before sealing.[2]

It is crucial to consult the manufacturer's certificate of analysis and safety data sheet (SDS) for specific storage recommendations for your particular lot of material.[5]

Q3: My Azatadine 2-butenedioate has formed clumps. Can I still use it?

A3: The formation of clumps or cakes is a visual indicator of moisture absorption. While the material may not be completely degraded, its integrity is compromised. Before use, it is essential to perform the following checks:

  • Moisture Content Analysis: Determine the water content to see if it exceeds the acceptable limit specified for the material.

  • Purity and Impurity Profiling: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

  • Physical Characterization: Assess if the clumping has affected properties like particle size distribution, which could be critical for your experiment.

If significant degradation is observed or if the physical properties have changed unacceptably, it is recommended to use a fresh, properly stored batch of the API.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays or analytical tests.

This could be due to variations in the potency of your Azatadine 2-butenedioate stock solutions, potentially caused by moisture-induced degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Difficulty in handling and weighing the API due to static or clumping.

This is a common issue with hygroscopic powders, especially in low-humidity environments where static can be a problem, or in high-humidity environments where clumping occurs.

Mitigation Strategies:

  • Controlled Environment: Whenever possible, handle and weigh Azatadine 2-butenedioate in a glove box with controlled humidity.[6]

  • Anti-Static Measures: Use an anti-static gun or an ionized air blower to dissipate static charges on the weighing vessel and spatula.

  • Proper Technique: Work quickly and efficiently to minimize the exposure time of the API to the ambient environment.[6] Use a clean, dry spatula for transfers.

  • Desiccator Use: Always store the container of Azatadine 2-butenedioate in a desiccator, both before and after weighing.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This is a highly accurate method for determining the water content in a sample.[7][8]

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Methanol (anhydrous)

  • Water standard

  • Airtight syringe

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Standardization: Standardize the Karl Fischer reagent using a known amount of water standard. This should be done daily before sample analysis.

  • Sample Preparation: Accurately weigh a suitable amount of Azatadine 2-butenedioate in a clean, dry weighing boat.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample and calculate the moisture content. The result is typically expressed as a percentage (w/w).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Stability-Indicating HPLC Method for Azatadine and its Degradants

A stability-indicating method is crucial for separating the active ingredient from any potential degradation products.[9][10][11] The following is a general example and should be optimized and validated for your specific instrumentation and requirements.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of Azatadine 2-butenedioate of a known concentration in a suitable diluent (e.g., mobile phase).

  • Sample Preparation: Prepare a solution of the Azatadine 2-butenedioate sample to be tested at a similar concentration to the standard.

  • Forced Degradation (for method validation): To confirm the stability-indicating nature of the method, subject the API to stress conditions such as acid, base, oxidation, heat, and light as per ICH Q1A(R2) guidelines.[12][13]

  • Chromatographic Run: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to the standard to determine the purity of the API. In the forced degradation samples, ensure that any degradation product peaks are well-resolved from the main Azatadine peak.

Workflow for Stability Assessment:

Caption: Workflow for a formal stability study of Azatadine 2-butenedioate.

Packaging and Long-Term Storage Considerations

Proper packaging is the first line of defense against moisture.[1][2]

  • Primary Container: Use containers made of non-reactive materials like amber glass or high-density polyethylene (HDPE).

  • Seal Integrity: Ensure the container has a tight-fitting cap with a liner that provides a good seal. For long-term storage, consider heat-sealing the container within a foil pouch that may also contain a desiccant.

  • USP <671>: For pharmaceutical development, packaging should meet the standards for moisture permeation as described in USP General Chapter <671> Containers—Performance Testing.[14][15][16][17] This chapter provides methods to classify containers as "tight" or "well-closed" based on their ability to protect the contents from moisture.

By understanding the hygroscopic nature of Azatadine 2-butenedioate and implementing these handling, storage, and testing strategies, researchers can ensure the integrity and reliability of their experimental results.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Azatadine. PubChem. [Link]

  • Tan, E. L., & Chan, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1356. [Link]

  • Patel, S., & Tyagi, P. (2018). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 435-439. [Link]

  • ECA Academy. (2018, February 21). Revised USP Chapter <671> Containers - Performance Testing adopted. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Rao, D. D., & Chakole, V. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 82(3), 529–540. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Borosil Scientific. (n.d.). What is Moisture Content Test: A Complete Guide. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Mecmesin. (n.d.). USP 671 US Pharmacopeial Convention - General chapter <671> Containers - Performance Testing. [Link]

  • A&C. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • Scribd. (n.d.). <671> Containers-Performance Testing. [Link]

  • IJSDR. (2022, October). Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. [Link]

  • Tara Innovations LLC. (2011, May 15). USP <671> Containers -Performance Testing. [Link]

  • Semantic Scholar. (n.d.). STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ANTIHISTAMINE DRUG AZELASTINE. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • METER Group. (n.d.). Measuring moisture content: It's more complicated than you think. [Link]

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry, 6(1), 57-64. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • CS Analytical. (n.d.). USP <671> Permeation Testing. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (2018, August 28). Moisture Analysis Techniques. [Link]

  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

Sources

Troubleshooting

Technical Support Center: Azatadine 2-butenedioate Mass Spectrometry Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the mass spectrometry analysis of Azatadine 2-butenedioate. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the mass spectrometry analysis of Azatadine 2-butenedioate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during method development and routine analysis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve problems effectively.

Azatadine is a first-generation antihistamine characterized by a tricyclic structure containing a tertiary amine (a 1-methylpiperidine group). This structure makes it highly suitable for positive mode electrospray ionization (ESI), but its chemical properties can also present unique challenges, particularly concerning baseline noise. A stable, low-noise baseline is critical for achieving the sensitivity and reproducibility required in pharmaceutical analysis.

This guide is structured in a logical, question-and-answer format to directly address the specific issues you may encounter.

Level 1: Foundational Troubleshooting - Is the Noise Chemical or Electronic?

Before diving into complex hardware or method issues, the first critical step is to differentiate between chemical noise (from your system and reagents) and electronic noise (from the detector).

Q1: My baseline is excessively noisy. How do I determine if the source is chemical or electronic?

A1: This is the most fundamental question in noise troubleshooting. The distinction guides your entire problem-solving approach.

  • The Diagnostic Test: The simplest way to differentiate is to turn off the ion source.

    • If the noise disappears, the source is chemical . This means it originates from the solvent flow, contaminants, or the ionization process itself. This is the most common scenario.

    • If the noise persists with the source off, the problem is electronic . This points to issues with the detector, power supply, or other electronic components. In this case, you should contact your instrument service engineer, as user-serviceable options are limited.

A high frequency, "fuzzy" baseline can sometimes indicate an issue with the data acquisition rate being set too high, revealing short-term signal variations that would otherwise be averaged out. However, a consistently high baseline is more often a sign of contamination.

Level 2: Chemical & Consumable-Related Issues (The Usual Suspects)

Once you've confirmed the noise is chemical, the next step is to systematically investigate the most common sources: the mobile phase and the LC system components it contacts.

Q2: I see high background noise even when I'm not injecting a sample. What are the most likely sources of contamination?

A2: High background in "no-injection" or blank runs almost always points to contamination within your LC-MS system. The contamination is constantly flowing into the mass spectrometer, causing a persistently elevated baseline.

Common sources include:

  • Solvents: Using non-LC-MS grade solvents is a primary cause. These can contain plasticizers, preservatives, or other impurities that ionize readily. Always use the highest grade solvents available.

  • Water: In-house water purification systems can be a source of contamination if not properly maintained. Filters can expire, and tubing can develop microbial growth or leach plasticizers.

  • Mobile Phase Additives: While necessary for good chromatography and ionization, additives like formic acid or ammonium acetate can be a source of contamination if they are old or low-purity.

  • Glassware and Plasticware: Dirty solvent bottles, beakers, or filter funnels can re-introduce contaminants. Always use meticulously cleaned glassware or fresh plasticware. Be aware that plasticizers like phthalates can leach from certain types of plastics.

Q3: I suspect my mobile phase is contaminated. What is the protocol for systematically identifying the source?

A3: This protocol involves systematically replacing each component of your mobile phase delivery system with a known clean substitute to isolate the variable causing the noise.

Protocol: Systematic Mobile Phase Contamination Check
  • Prepare Known-Good Reagents:

    • Obtain a fresh, unopened bottle of LC-MS grade water.

    • Obtain a fresh, unopened bottle of LC-MS grade acetonitrile or methanol.

    • Prepare fresh mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) in new, clean solvent bottles.

  • Isolate the LC System:

    • Disconnect the column from the system and replace it with a union. This eliminates the column as a variable.

    • Run a simple gradient (e.g., 5% B to 95% B over 10 minutes) with your original mobile phases and observe the baseline.

  • Systematic Replacement:

    • Step 3a (Replace Mobile Phase A): Purge the "A" line and pump thoroughly with your newly prepared mobile phase A. Run the same gradient. If the noise level drops significantly, the original mobile phase A or its bottle was the source.

    • Step 3b (Replace Mobile Phase B): If noise persists, repeat the process for the "B" line, purging it with the fresh mobile phase B. Run the gradient. If the noise now drops, the original mobile phase B was the source.

    • Step 3c (Bypass System Tubing): If the noise is still present, it may originate from contaminated tubing or the pump itself. A direct infusion test is necessary. Use a clean syringe to directly infuse your fresh mobile phase mix into the mass spectrometer, bypassing the LC system entirely. If the noise disappears, the contamination lies within the LC pump or tubing.

Q4: I've noticed the baseline noise increases dramatically at high organic concentrations in my gradient. What does this indicate?

A4: This is a classic symptom of contaminants being eluted from the analytical column. Many less-polar contaminants (such as plasticizers, column bleed, or residues from previous injections) will "stick" to a reversed-phase column under highly aqueous conditions. As the percentage of organic solvent increases during the gradient, these contaminants are washed off the column and into the mass spectrometer, causing a significant increase in baseline noise.

To confirm this, you can bypass the column with a union. If the baseline is clean when running the gradient without the column, it strongly implicates the column as the source of the contamination. A thorough column flush with a strong solvent like isopropanol may help, but if the contamination is severe, the column may need to be replaced.

Level 3: Analyte & Method-Specific Issues

If your system is clean, the next step is to consider the specific properties of Azatadine and your MS method parameters.

Q5: How can the chemical properties of Azatadine, a tertiary amine, contribute to baseline noise or signal instability?

A5: Azatadine's structure, specifically the basic nitrogen in the 1-methylpiperidine group, is key to its ionization but can also be a source of issues.

  • High Affinity for Protons: The basic nitrogen readily accepts a proton in positive ESI mode, leading to a strong [M+H]+ signal. However, this also means it's sensitive to pH changes in the mobile phase. Inconsistent mobile phase pH can lead to a fluctuating ionization efficiency and a noisy baseline. Using a buffered mobile phase or a consistent, low concentration of an acid like formic acid (typically 0.1%) is crucial for stable protonation.

  • Potential for Adduct Formation: While the primary ion should be [M+H]+, basic compounds can also form adducts with metal ions present as contaminants in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+). If the level of these metal contaminants fluctuates, it can appear as noise in the total ion chromatogram (TIC). Using high-purity solvents and additives minimizes this risk.

Q6: What are the key MS source parameters to optimize for Azatadine to improve signal-to-noise?

A6: Optimizing the ion source settings is critical for maximizing the signal of your analyte while minimizing background noise. For a molecule like Azatadine, focus on the following in ESI positive mode:

ParameterCausality and Recommendation
Capillary/Sprayer Voltage This voltage drives the electrospray process. A voltage that is too high can cause unstable spraying or electrical discharge (corona discharge), which significantly increases baseline noise. It's often better to use a lower voltage that still provides a stable signal. Start around 3.0-3.5 kV and adjust downwards if instability is observed.
Cone/Orifice Voltage This potential helps to desolvate ions and transfer them from the atmospheric pressure region to the vacuum region of the MS. A higher voltage can increase signal intensity but can also cause in-source fragmentation and increase chemical noise by breaking apart solvent clusters. Optimize this by infusing a standard solution of Azatadine and finding the "sweet spot" that maximizes the [M+H]+ signal without causing excessive fragmentation.
Source & Desolvation Gas Temperature These parameters aid in solvent evaporation. Temperatures that are too low will result in poor desolvation and unstable ionization. Temperatures that are too high can cause thermal degradation of the analyte. A good starting point for desolvation temperature is typically 350-450°C. Adjust to achieve a stable signal.
Nebulizing & Desolvation Gas Flow These gases help form the spray and evaporate the solvent. Insufficient flow can lead to large droplets and poor ionization. Excessive flow can cool the ESI plume and reduce efficiency. Follow the manufacturer's recommendations for your LC flow rate as a starting point.

Level 4: Instrument & Hardware Issues

If you have meticulously cleaned your system and optimized your method with no success, it's time to investigate the hardware.

Q7: I've ruled out chemical contamination. What hardware components are the most likely culprits for persistent baseline noise?

A7: The ion source is the interface between the liquid phase and the high vacuum of the mass spectrometer, making it highly susceptible to contamination buildup.

  • ESI Probe/Capillary: The tip of the ESI capillary can become clogged or coated with non-volatile salts and sample matrix components. This obstructs the spray, leading to instability and noise.

  • Cone/Orifice: This is the first entrance to the mass spectrometer. Over time, it gets coated with a layer of contamination from solvents and samples that are not fully desolvated. This can charge up and deflect incoming ions, causing signal suppression and noise.

  • Ion Optics (Lenses): The ion guides immediately behind the orifice can also become contaminated, affecting ion transmission and leading to a loss of sensitivity and increased noise.

Q8: What is the standard procedure for cleaning an electrospray ion source?

A8: Regular source cleaning is a critical part of instrument maintenance. While the exact procedure is manufacturer-specific, the general workflow is consistent. Always refer to your instrument's specific user manual before proceeding.

General Protocol: ESI Source Cleaning

Safety First: Ensure the instrument is in standby mode, heaters and voltages are off, and the source has cooled to room temperature before handling any components.

  • Disassembly: Carefully remove the ESI probe and the outer source housing. Then, remove the cone/capillary and the first set of ion optics as per the manufacturer's instructions. Keep track of all screws and components.

  • Cleaning:

    • Use a sequence of solvents to sonicate the metal parts. A typical sequence is:

      • LC-MS Grade Water (with a drop of instrument-approved detergent if heavily soiled)

      • LC-MS Grade Water (rinse)

      • LC-MS Grade Methanol or Isopropanol (rinse)

      • LC-MS Grade Acetonitrile (final rinse)

    • Sonicate each step for 10-15 minutes. Important: Do not let metal parts touch each other in the sonicator bath to avoid scratching.

  • Drying: Thoroughly dry all components with a stream of clean, dry nitrogen gas before reassembly. Any residual solvent can cause significant background upon startup.

  • Reassembly: Carefully reassemble the source. Ensure the ESI probe is correctly positioned relative to the cone.

  • Pumpdown & Bakeout: Once reassembled, allow the system to pump down to high vacuum. It is often beneficial to let the source "bake out" with the desolvation gas flowing at a high temperature for a few hours to remove any final traces of contaminants.

Visualization of Troubleshooting Workflow

To assist in your troubleshooting process, the following diagram outlines the logical decision-making path from initial observation to problem resolution.

Caption: A decision tree for troubleshooting baseline noise.

References

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from Element Lab Solutions website. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from Separation Science website. [Link]

  • PubChem. (n.d.). Azatadine Maleate. Retrieved from National Center for Biotechnology Information. [Link]

  • Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., Lewis, M. R., & Dunn, W. B. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). LCGC. [Link]

  • Shimadzu Corporation. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. [Link]

  • CIGS. (n.d.). Common LC/MS Contaminants. Retrieved from CIGS website. [Link]

  • Waters Corporation. (n.d.). *Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a COR
Optimization

Optimization of tablet hardness and friability containing Azatadine 2-butenedioate

Welcome to the formulation support center. This guide is designed for pharmaceutical scientists and process engineers optimizing the mechanical properties of tablets containing Azatadine 2-butenedioate (Azatadine maleate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the formulation support center. This guide is designed for pharmaceutical scientists and process engineers optimizing the mechanical properties of tablets containing Azatadine 2-butenedioate (Azatadine maleate), a potent first-generation antihistamine[1]. Because this active pharmaceutical ingredient (API) is frequently formulated into repeat-action or extended-release matrices[2], achieving the precise balance between tablet hardness (crushing strength) and friability (surface durability) is critical for consistent dissolution, packaging, and handling[3].

Diagnostic Logic: Mechanical Failure Resolution

Before adjusting your formulation, consult the logical relationship diagram below to identify the root cause of mechanical failures during compression.

G Start Azatadine Tablet Mechanical Failure Hardness Fails Hardness (Crushing Strength) Start->Hardness Friability Fails Friability (Surface Abrasion) Start->Friability LowComp Low Compression Force Hardness->LowComp HighComp High Compression Force (Capping Risk) Hardness->HighComp Friability->HighComp OverLub Over-lubrication (>1% Mg Stearate) Friability->OverLub Moisture Suboptimal LOD (Target ~4.6%) Friability->Moisture Fix1 Adjust Force & Pre-compression LowComp->Fix1 HighComp->Fix1 Fix2 Optimize Binder & Lubricant Ratio OverLub->Fix2 Fix3 Control Granulation Moisture (LOD) Moisture->Fix3

Logical workflow for diagnosing and resolving tablet hardness and friability issues.

Troubleshooting FAQs

Q1: My Azatadine maleate tablets are failing the USP <1216> friability test (>1.0% weight loss) despite having exceptionally high hardness. What is the mechanistic cause? Expertise & Causality: It is a common misconception that higher hardness always yields lower friability. Hardness measures the internal breaking force under a single compressive load, whereas friability evaluates the tablet's resistance to surface abrasion and mechanical shock[3]. If a tablet is highly hard but highly friable, it is typically suffering from brittle fracture, micro-capping, or lamination[4]. This occurs when the compression force exceeds the plastic deformation limit of the excipient matrix. Upon decompression, the tablet undergoes elastic recovery, breaking the internal bonds at the tablet's edges. Furthermore, over-lubrication (e.g., >1% magnesium stearate) coats the granules, preventing strong inter-particulate hydrogen bonding, which weakens the surface integrity while the core remains densely packed[4]. Solution: Reduce the main compression force to stay within the plastic deformation range. Decrease the magnesium stearate concentration and strictly control blending time to prevent over-mixing.

Q2: How does the moisture content (Loss on Drying - LOD) of the granulation affect the friability of Azatadine tablets? Expertise & Causality: Moisture acts as an essential plasticizer in the tablet matrix. A comprehensive factorial study on tablet formulation optimization demonstrated that friability is minimized when the granulation LOD is maintained at an optimal level—approximately 4.6%[5]. If the granulation is too dry (LOD < 2%), the lack of moisture prevents the formation of solid liquid bridges during compression, leading to high friability and weak inter-particle bonding. Conversely, excessive moisture can cause sticking and picking on the punch faces. Solution: Implement strict environmental controls and optimize the drying phase of your wet granulation process to target an LOD of 4.0% - 5.0%[5].

Q3: What makes the standardized protocol for determining tablet friability a self-validating system? Trustworthiness: Regulatory compliance dictates adherence to the harmonized USP <1216> standard[6]. The protocol is considered a self-validating system because it includes a built-in mass-balance check and strict visual inspection criteria that override quantitative passes. For example, even if the weight loss is mathematically acceptable (≤ 1.0%), a single cracked, cleaved, or broken tablet automatically fails the entire batch, ensuring no false positives in durability assessment[7].

Standardized Methodology: USP <1216> Friability Testing Protocol

To ensure reproducible results across different batches of Azatadine 2-butenedioate, follow this validated experimental workflow[6],[8].

Workflow Step1 Sample Selection (6.5g or 10 tabs) Step2 Dedust & Weigh Initial Step1->Step2 Step3 Tumble in Drum (100 revs @ 25 RPM) Step2->Step3 Step4 Dedust & Weigh Final Step3->Step4 Step5 Visual Inspection (Check for cracks) Step4->Step5 Step6 Calculate Loss (Pass if ≤ 1.0%) Step5->Step6

Step-by-step experimental workflow for USP <1216> tablet friability testing.

Step-by-Step Execution:

  • Sample Selection: For Azatadine tablets with a unit mass equal to or less than 650 mg, select a sample of whole tablets corresponding as closely as possible to 6.5 g. For tablets >650 mg, use exactly 10 tablets[6].

  • Pre-test Preparation: Carefully dedust the tablets using a soft brush or compressed air to remove loose surface particles. Accurately weigh the initial sample ( Winitial​ )[7].

  • Apparatus Setup: Place the tablets in a standard friability drum (internal diameter 283.0–291.0 mm, depth 36.0–40.0 mm)[6].

  • Execution: Rotate the drum at 25 ± 1 RPM for exactly 100 revolutions (approximately 4 minutes). This ensures the tablets tumble and fall from the center to the outer wall consistently[6],[8].

  • Post-test Analysis: Remove the tablets, dedust them again in the exact same manner as step 2, and accurately weigh the final sample ( Wfinal​ )[7].

  • Validation & Calculation:

    • Visual Inspection: Examine the tablets. If any tablets are cracked, cleaved, or broken, the sample fails the test immediately[7].

    • Calculation: Calculate the percentage of weight loss: %Friability=Winitial​Winitial​−Wfinal​​×100 [8].

    • Acceptance Criteria: For interchangeability across ICH regions, a maximum mean weight loss of ≤ 1.0% is considered acceptable[9].

Quantitative Data: Process Parameters vs. Mechanical Properties

The following table summarizes the causal impact of critical process parameters on the mechanical profile of Azatadine tablets, providing targets for optimization.

Process / Formulation ParameterImpact on Hardness (Crushing Strength)Impact on Friability (Surface Abrasion)Optimal Target for Azatadine Formulation
Compression Force Increases linearly, then plateaus/drops (due to capping)[4]Decreases initially, increases if capping occurs[5]Moderate (optimized via compaction profile)
Granulation LOD (Moisture) Peaks at optimal moisture (~4.6%)[5]Minimized at optimal moisture (~4.6%)[5]4.0% - 5.0%
Magnesium Stearate Conc. Decreases (disrupts inter-particle bonding)[4]Increases (weakens surface integrity)[5]0.25% - 0.75%
Pre-compression Force Increases (removes entrapped air)[4]Decreases (prevents lamination)[5]10% - 20% of main compression force

References

  • US Pharmacopeia (USP). "〈1216〉 TABLET FRIABILITY".
  • MedKoo. "Azatadine Maleate | CAS#3978-86-7 | Antihistamine and Anticholinergic Inhibitor".
  • US Pharmacopeia (USP). "1216 TABLET FRIABILITY".
  • Torontech. "Friability Formula Guide: Calculate Tablet Durability".
  • Torontech. "Tablet Hardness and Friability: What is the Difference?".
  • Grokipedia. "Azatadine/pseudoephedrine".
  • FDA. "Annex 9(R1) Tablet Friability General Chapter Guidance for Industry".
  • Jinlu Packing. "Tablet Hardness Solutions: A Complete Guide".
  • Taylor & Francis. "Optimizing the Friability of a Tablet Formulation".

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Azatadine 2-butenedioate vs. Loratadine in Allergic Models: A Structural and Pharmacodynamic Analysis

As drug development shifts toward optimizing the therapeutic index of antihistamines, understanding the evolutionary leap from first-generation to second-generation H1-receptor antagonists is critical. Loratadine, a bloc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward optimizing the therapeutic index of antihistamines, understanding the evolutionary leap from first-generation to second-generation H1-receptor antagonists is critical. Loratadine, a blockbuster second-generation antihistamine, is a direct structural descendant of the first-generation agent, azatadine.

This guide provides an objective, data-driven comparison of Azatadine 2-butenedioate (maleate) and Loratadine. By examining their structural divergence, receptor binding kinetics, and comparative efficacy in validated allergic models, researchers can better understand the causality behind their distinct pharmacodynamic profiles.

Structural Divergence and Receptor Kinetics

The superior safety profile of Loratadine is not accidental; it is the direct result of targeted rational drug design aimed at eliminating the central nervous system (CNS) penetration inherent to its parent molecule, Azatadine.

Loratadine differs chemically from azatadine through two critical modifications: the addition of an 8-chloro group on the benzocycloheptapyridine tricyclic ring, and the substitution of a basic tertiary amino function with a neutral carbamate ()[1].

The Causality of Chemical Substitution: This conversion to a neutral carbamate makes Loratadine significantly less basic and more polar than Azatadine[1]. Because lipophilicity and a basic amine are primary drivers of blood-brain barrier (BBB) permeability, this structural shift restricts Loratadine to the peripheral circulation. Consequently, Loratadine exhibits a highly selective affinity for peripheral H1 receptors ( Ki​≈35 nM ) over central H1 receptors ( Ki​≈118 nM ) and is devoid of the anticholinergic activity that causes sedation and dry mouth in Azatadine[1][2].

Mechanistic Pathway: H1 Receptor Inverse Agonism

Historically, these drugs were classified as H1 antagonists. However, modern pharmacology recognizes that H1 receptors exhibit constitutive activity—meaning they spontaneously isomerize between active and inactive states even without histamine present ()[3]. Both Azatadine and Loratadine function as inverse agonists . They bind preferentially to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby halting the Gq-protein coupled intracellular calcium release that drives the allergic cascade[3].

H1_Signaling Histamine Histamine (Endogenous Agonist) H1_Active H1 Receptor (Active Conformation) Histamine->H1_Active Binds & Stabilizes Gq_PLC Gq Protein & PLC Activation H1_Active->Gq_PLC Signal Transduction H1_Inactive H1 Receptor (Inactive Conformation) H1_Active->H1_Inactive Constitutive Equilibrium Allergic_Response Allergic Cascade (Vasodilation, Edema) Gq_PLC->Allergic_Response Intracellular Ca2+ Release Antihistamines Azatadine / Loratadine (Inverse Agonists) Antihistamines->H1_Inactive Binds & Stabilizes Blockade Suppression of Allergic Response H1_Inactive->Blockade Prevents Activation

Fig 1: H1 receptor constitutive equilibrium and inverse agonism by Azatadine/Loratadine.

Comparative Efficacy in Experimental Models

To objectively evaluate these compounds, researchers rely on both preclinical in vivo models and controlled human clinical trials.

Preclinical Model: Histamine-Induced Paw Edema (Mice)

In murine models of histamine-induced paw edema, Azatadine demonstrates a higher absolute potency by weight, with an oral PD50​ of 0.068 mg/kg compared to Loratadine's 1.3 mg/kg[2]. However, Loratadine compensates for this lower milligram-for-milligram potency with an extended duration of action (18–24 hours), far exceeding Azatadine's 8–12 hour window[2].

Clinical Model: Seasonal Allergic Rhinitis (SAR)

A pivotal randomized, double-blind, parallel-group clinical trial compared the efficacy of Loratadine (10 mg once daily) against Azatadine (1 mg twice daily) over 14 days in 34 patients with SAR ()[4]. Both treatments successfully relieved histamine-mediated symptoms. While Azatadine showed a slightly higher endpoint clearance of symptoms, Loratadine achieved this with a once-daily dosing regimen and a drastically lower incidence of sedation[4].

Data Presentation: Pharmacological & Efficacy Comparison

Table 1: Structural and Pharmacokinetic Profile

MetricAzatadine 2-butenedioateLoratadine
Generation First-generationSecond-generation
Key Structural Feature Basic tertiary amineNeutral carbamate, 8-chloro group
BBB Penetration High (Lipophilic)Low (Polar)
Peripheral H1 Affinity ( Ki​ ) High~35 nM
Central H1 Affinity ( Ki​ ) High~118 nM
Standard Clinical Dosing 1 mg twice daily (BID)10 mg once daily (QD)

Table 2: Comparative Efficacy Metrics

Experimental ModelAzatadineLoratadine
Murine Paw Edema (Oral PD50​ ) 0.068 mg/kg1.3 mg/kg
Human Wheal & Flare (Duration) 8 - 12 hours18 - 24 hours
SAR Trial: Baseline Mod/Severe 93% of cohort100% of cohort
SAR Trial: Endpoint Mild/None 92% (1 mg BID)80% (10 mg QD)
Incidence of Sedation HighLow / Comparable to Placebo

Experimental Protocol: Histamine-Induced Wheal & Flare Suppression

The histamine-induced wheal and flare model is the gold standard for quantifying in vivo peripheral H1 receptor occupancy. Unlike complex allergic disease states (which involve leukotrienes and prostaglandins), this model isolates the pure antihistamine effect, making it a highly reliable, self-validating system for comparing drug efficacy ()[3].

Wheal_Flare_Workflow Baseline 1. Baseline Calibration Dosing 2. Double-Blind Dosing Baseline->Dosing Challenge 3. Serial Histamine Challenges Dosing->Challenge Measurement 4. Digital Planimetry Challenge->Measurement Analysis 5. PD Suppression Analysis Measurement->Analysis

Fig 2: Self-validating clinical workflow for the histamine-induced wheal and flare model.

Step-by-Step Methodology
  • Baseline Calibration (Internal Control):

    • Procedure: Inject 0.05 mL of histamine phosphate (1 mg/mL) intradermally into the volar surface of the subject's forearm.

    • Causality: Mast cell reactivity and baseline vascular permeability vary wildly between individuals. Establishing a pre-dose baseline ensures that each subject acts as their own control, validating the subsequent suppression data.

  • Double-Blind Drug Administration:

    • Procedure: Administer Loratadine (10 mg), Azatadine (1 mg), or a visually identical Placebo to the randomized cohorts.

  • Serial Histamine Challenges:

    • Procedure: Perform identical intradermal histamine injections on alternating arms at 1h, 2h, 4h, 8h, 12h, and 24h post-dose.

    • Causality: Serial challenges map the exact pharmacokinetic/pharmacodynamic (PK/PD) curve. This specific timeline is required to capture the divergence between Azatadine's shorter half-life (fading at 8-12h) and Loratadine's extended receptor occupancy (persisting at 24h)[2].

  • Digital Planimetry (Objective Measurement):

    • Procedure: At 10 minutes post-injection, outline the wheal (raised edema) and flare (erythema) with a fine-tip marker. Transfer the outline to clear transparent tape and scan it into digital planimetry software to calculate the exact surface area ( mm2 ).

    • Causality: Visual scoring (e.g., 1+ to 4+) introduces subjective human bias. Digital planimetry provides continuous, objective quantitative data necessary for rigorous statistical comparison.

  • Pharmacodynamic Analysis:

    • Procedure: Calculate the percentage of suppression using the formula: [(Baseline Area - Post-Dose Area) / Baseline Area] * 100.

References

  • Simons, F. E. "H1 Antihistamines: Current Status and Future Directions." World Allergy Organization Journal. Available at:[Link]

  • MedCentral Drug Database. "Loratadine: uses, dosing, warnings, adverse events, interactions." MedCentral. Available at:[Link]

  • Health Canada / APOTEX INC. "Loratadine Tablets 10 mg - Product Monograph." Health Canada Drug Product Database. Available at:[Link]

  • Falliers, C. J., et al. "Comparative effects of loratadine and azatadine in the treatment of seasonal allergic rhinitis." PubMed / National Institutes of Health. Available at:[Link]

Sources

Comparative

A Comparative Guide to Bioequivalence Study Design for Generic Azatadine 2-butenedioate Formulations

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for generic formulations of Azatadine 2-butenedioate, a first-generation H1-receptor antagonist. As a seasoned scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for generic formulations of Azatadine 2-butenedioate, a first-generation H1-receptor antagonist. As a seasoned scientist in the field, this document moves beyond a simple checklist, delving into the scientific rationale behind critical study design choices, bioanalytical method validation, and statistical analysis. The principles outlined herein are grounded in established regulatory standards and extensive field experience to ensure the development of robust and reliable data packages for generic drug approval.

Introduction to Azatadine and the Imperative for Bioequivalence

Azatadine is a tricyclic antihistamine with potent anticholinergic and antiserotonin properties, historically used for the relief of symptoms associated with allergic rhinitis and urticaria.[1][2] The medicinal form is typically azatadine maleate, where maleate is the traditional name for (Z)-but-2-enedioate.[3][4] For a generic version of azatadine to be approved, it must be shown to be bioequivalent to the reference listed drug (RLD). This means that the rate and extent of absorption of the active ingredient are not significantly different under similar experimental conditions.[5][6]

The core objective of a bioequivalence study is to demonstrate that any differences in the formulation of the generic product do not translate into clinically significant differences in bioavailability. This ensures that the generic product is as safe and effective as the innovator product.

Strategic Design of the Bioequivalence Study

Study Design and Population

A randomized, single-dose, two-period, two-sequence, crossover study is the gold standard for bioequivalence assessment of most immediate-release oral formulations.[10] This design allows for each subject to serve as their own control, minimizing inter-subject variability.

  • Study Population: Healthy adult volunteers, typically non-smokers and within a specific age and body mass index (BMI) range, are the preferred population for BE studies to reduce variability.[11]

  • Dosing: A single oral dose of the test and reference products is administered under fasting conditions. A food-effect study may also be required by regulatory agencies, particularly for drugs known to be affected by food.

  • Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins. Given the reported half-life of azatadine of approximately 9 hours, a washout period of at least 7 days is recommended.[5]

Logical Workflow for a Crossover Bioequivalence Study

BE_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Recruitment of Healthy Volunteers s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 p1_rand Randomization to Treatment Sequence (Test or Reference) s3->p1_rand p1_dose Single Dose Administration (Fasting) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Drug Elimination (e.g., ≥ 7 days) p1_sample->washout p2_dose Crossover Dosing (Opposite Formulation) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Quantification of Azatadine in Plasma p2_sample->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (90% CI for Cmax, AUC) a2->a3 Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Addition of Internal Standard (IS) p1->p2 p3 Sample Extraction (SPE or LLE) p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI) a2->a3 a4 Mass Spectrometric Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Standard Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Sources

Validation

A Comparative Analysis of Anticholinergic Side Effect Profiles: Azatadine vs. Cyproheptadine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Azatadine and Cyproheptadine are first-generation H1-antihistamines that, while effective in managing allergic reactions, are wel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azatadine and Cyproheptadine are first-generation H1-antihistamines that, while effective in managing allergic reactions, are well-documented to possess significant anticholinergic properties. These off-target effects stem from their ability to antagonize muscarinic acetylcholine receptors, leading to a range of central and peripheral side effects that can be a critical consideration in both clinical application and experimental design. This guide provides an in-depth, objective comparison of the anticholinergic profiles of Azatadine and Cyproheptadine, synthesizing pharmacological data, clinical findings, and detailed experimental methodologies to inform research and development. While direct head-to-head clinical trials are scarce, a comprehensive review of available in vitro and in vivo data allows for a robust comparative assessment.

Molecular and Pharmacological Foundations

Azatadine and Cyproheptadine share a close structural relationship; Azatadine is a nitrogen analog of Cyproheptadine, which underlies their similar pharmacological activities.[1] Both are tertiary amines that can cross the blood-brain barrier, a key factor in their central side effects.[2] Their therapeutic effect is mediated by competitive antagonism of the histamine H1 receptor. However, their structural similarity to muscarinic antagonists results in significant cross-reactivity with cholinergic receptors.[3][4][5]

The blockade of muscarinic acetylcholine receptors in the central and peripheral nervous systems disrupts normal parasympathetic functions. This antagonism is the direct cause of the classic anticholinergic side effect profile: dry mouth, blurred vision, urinary retention, constipation, and central effects like sedation, dizziness, and cognitive impairment.[2][6]

cluster_0 Cholinergic Synapse cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds PreSN Presynaptic Neuron PreSN->ACh Release PostSN Postsynaptic Neuron (Effector Cell) Response Response PostSN->Response Signal Transduction Leads to Parasympathetic Response M_Receptor->PostSN Activates NoResponse Inhibition of Parasympathetic Response (Anticholinergic Side Effects) M_Receptor->NoResponse Drug Azatadine or Cyproheptadine Block Competitive Antagonism Drug->Block Block->M_Receptor Blocks cluster_workflow In Vitro Functional Assay Workflow P1 1. Isolate Guinea Pig Trachealis Muscle P2 2. Mount in Organ Bath & Equilibrate P1->P2 P3 3. Generate Baseline Carbachol Dose-Response Curve P2->P3 P4 4. Wash & Incubate with Test Antihistamine P3->P4 P5 5. Generate 2nd Carbachol Dose-Response Curve P4->P5 P6 6. Repeat with Increasing Antihistamine Concentrations P5->P6 P7 7. Construct Schild Plot & Calculate pA2 P6->P7

Caption: Workflow for a functional anticholinergic assay.

Protocol 2: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for muscarinic receptors.

Objective: To quantify the affinity of Azatadine and Cyproheptadine for muscarinic acetylcholine receptors in a specific tissue preparation (e.g., rat brain homogenate).

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from a tissue rich in muscarinic receptors, such as the rat cerebral cortex.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]QNB), and varying concentrations of the unlabeled test compound (the "competitor," e.g., Azatadine).

  • Incubation: Incubate the mixture at a controlled temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The available pharmacological and clinical evidence robustly demonstrates that both Azatadine and Cyproheptadine are first-generation antihistamines with potent anticholinergic activity. Pharmacological data suggests their potencies are roughly equivalent. [1]This manifests as a wide range of clinically relevant side effects that can impact patient safety and confound experimental results.

For drug development professionals, the pronounced anticholinergic profile of these scaffolds highlights the importance of screening for muscarinic receptor activity early in the development of new H1-antihistamines. For researchers utilizing these compounds as pharmacological tools, it is imperative to design experiments with appropriate controls—such as including a non-anticholinergic second-generation antihistamine or a classic muscarinic antagonist like atropine—to differentiate between intended H1-receptor-mediated effects and off-target anticholinergic effects. Future head-to-head studies employing standardized in vitro binding and functional assays would be invaluable for providing a more precise quantitative comparison of their anticholinergic burden.

References

  • Taylor & Francis. Cyproheptadine – Knowledge and References. Available from: [Link]

  • U.S. Food and Drug Administration. cyproheptadine hydrochloride tablets usp. Available from: [Link]

  • Bertrand, V., Massy, N., Vegas, N., et al. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review.
  • Samajdar, S. S., Das, A., Moitra, S., et al. Role of cyproheptadine in chronic urticaria not controlled with second-generation antihistamines: a retrospective study.
  • Scilit. Azatadine maleate in perennial allergic rhinitis: effects on clinical symptoms and choice reaction time. Available from: [Link]

  • Giraldo, J., et al. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. European Journal of Pharmacology. 1989;173(2-3):219-22.
  • Al-Salami, H., et al. In Silico and In Vitro Studies of the Inhibitory Effect of Antihistamine Drug Cyproheptadine Hydrochloride on Human Salivary Alpha Amylase. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2021;20(3):233-238.
  • Orzechowski, R. F., et al. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology. 2005;506(3):257-64.
  • Lee, C. M., et al. Central Anticholinergic Syndrome Due to Cyproheptadine Overdose in a Child: A Case Report and Literature Review. Tungs' Taichung Metroharbor Hospital.
  • IUPHAR/BPS Guide to PHARMACOLOGY. cyproheptadine | Ligand Activity Charts. Available from: [Link]

  • ResearchGate. Comparative potency of selected antihistamines at muscarinic M 3 and histamine H 1 receptors.. Available from: [Link]

  • Drugs.com. Cyproheptadine vs Loratadine Comparison. Available from: [Link]

  • Semantic Scholar. ANTISEROTONIN-ANTIHISTAMINIC PROPERTIES OF CYPROHEPTADINE. Available from: [Link]

  • Wolff, S. C., et al. Anticholinergic effects of antihistamine drugs used in the clinic. Journal of Allergy and Clinical Immunology. 2007;119(1):S153.
  • Egbuna, C., et al. Muscarinic Receptor Agonists and Antagonists. Molecules. 2001;6(3):234-263.
  • Open Exploration Publishing. Role of cyproheptadine in chronic urticaria not controlled with second-generation antihistamines: a retrospective study. Available from: [Link]

  • Salahudeen, A. H., et al. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review.
  • U.S. Food and Drug Administration. cyproheptadine hydrochloride tablets usp - accessdata.fda.gov. Available from: [Link]

  • ResearchGate. (PDF) Anticholinergic activity of antihistamines. Available from: [Link]

  • Richardson, J. P., et al. A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLoS ONE. 2015;10(3):e0119333.
  • Rudolph, J. L., et al. The Anticholinergic Risk Scale and Anticholinergic Adverse Effects in Older Persons. Archives of Internal Medicine. 2008;168(5):508-513.
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Comparative

A Comparative Guide to Reference Standard Qualification for Azatadine 2-butenedioate Purity Assessment

This guide provides an in-depth technical comparison of analytical methodologies for the qualification of Azatadine 2-butenedioate (also known as Azatadine maleate) reference standards. As a seasoned scientist in the pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the qualification of Azatadine 2-butenedioate (also known as Azatadine maleate) reference standards. As a seasoned scientist in the pharmaceutical field, the following narrative moves beyond mere procedural descriptions to elucidate the scientific rationale behind the selection of methods, validation parameters, and data interpretation, ensuring a robust and self-validating approach to reference standard qualification.

The Imperative of a Qualified Reference Standard

In pharmaceutical development and quality control (QC), the reference standard is the bedrock upon which the identity, strength, quality, and purity of a drug substance are established. For Azatadine 2-butenedioate, a first-generation H1-receptor antagonist, a meticulously qualified reference standard is not merely a regulatory checkbox; it is the ultimate arbiter of analytical accuracy.[1][2] Any uncertainty in the reference standard directly translates into uncertainty in every batch of Active Pharmaceutical Ingredient (API) and finished drug product released to the market. The qualification process, therefore, is a rigorous scientific investigation designed to confirm the standard's identity and precisely measure its purity, accounting for all potential organic impurities, residual solvents, and non-volatile components.

The Qualification Workflow: A Multi-Pronged Strategy

The qualification of a new batch of Azatadine 2-butenedioate reference standard is not a single experiment but a holistic workflow. It begins with the unambiguous confirmation of the molecule's structure and culminates in a comprehensive purity assessment using orthogonal analytical techniques. This ensures that the assigned purity value is accurate and reliable.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Purity Assignment A Candidate Material (New Batch) B Spectroscopic Analysis (NMR, MS, IR) A->B Characterize C Structural Confirmation B->C Verify Structure D Chromatographic Purity (HPLC, UPLC) C->D E Impurity Identification (LC-MS) D->E Investigate Peaks I Mass Balance Calculation (100% - Impurities) D->I E->I F Residual Solvents (GC-HS) F->I G Non-Volatile Impurities (Residue on Ignition) G->I H Water Content (Karl Fischer) H->I J Qualified Reference Standard I->J Certify

Caption: Workflow for Azatadine 2-butenedioate Reference Standard Qualification.

Unambiguous Identity Confirmation

Before purity can be assessed, the chemical identity of the candidate material must be unequivocally confirmed. While pharmacopeial methods like Infrared (IR) Absorption provide a fingerprint comparison against an established standard, the initial qualification of a primary standard demands a more fundamental approach.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure, confirming the presence of all expected functional groups and the overall carbon-hydrogen framework of Azatadine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, confirming the elemental composition (C₂₀H₂₂N₂) of the Azatadine free base.[4]

  • Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups and serves as the primary identification method for subsequent routine comparisons against the now-qualified standard, as stipulated by the USP.[3]

A Comparative Analysis of Purity Assessment Techniques

The core of the qualification lies in determining the purity value. No single method is sufficient; instead, a combination of techniques is employed to provide a complete picture of all potential impurities. The control and profiling of impurities are critical issues for regulatory bodies like the FDA and ICH.[5][6] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[7][8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For a molecule like Azatadine, which contains a basic nitrogen and a fused aromatic ring system, reversed-phase HPLC (RP-HPLC) is the method of choice for separating the main component from its organic impurities. A well-developed stability-indicating HPLC method is not only capable of quantifying known impurities but can also separate degradation products that may form during storage.[9][10]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this application. Its hydrophobic nature provides excellent retention for the moderately nonpolar Azatadine molecule, while its versatility allows for effective separation from both more polar and less polar impurities.

  • Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic solvent (like acetonitrile or methanol). The buffer's pH is critical. Azatadine has a basic piperidinyl nitrogen, so maintaining a slightly acidic pH (e.g., pH 2.5-4.0) ensures this nitrogen is protonated. This leads to a single, consistent ionic form of the molecule, resulting in sharp, symmetrical peaks and reproducible retention times.[11]

  • Detector: A UV/PDA (Photodiode Array) detector is ideal. It allows for detection at a wavelength of maximum absorbance for Azatadine (around 280-290 nm), providing high sensitivity.[9] Crucially, a PDA detector also provides spectral data for each peak, which is invaluable for assessing peak purity and tentatively identifying unknown impurities.

Experimental Protocol: Stability-Indicating RP-HPLC for Azatadine Purity

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC or UPLC system with a PDA detector.
  • Column: Agilent Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm, or equivalent.
  • Column Temperature: 30°C.
  • Autosampler Temperature: 10°C.

2. Mobile Phase:

  • Mobile Phase A: 10 mM potassium phosphate buffer. Adjust to pH 2.8 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).

3. Gradient Program:

Time (min) % Mobile Phase B
0.0 20
25.0 70
30.0 70
30.1 20

| 35.0 | 20 |

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of Azatadine 2-butenedioate Reference Standard and dissolve in 50.0 mL of diluent to get a concentration of ~0.5 mg/mL.
  • Test Solution: Prepare the candidate material in the same manner as the Standard Solution.

5. System Suitability Test (SST):

  • Inject the Standard Solution six times.
  • Acceptance Criteria:
  • Tailing Factor (Asymmetry): ≤ 1.5.
  • Theoretical Plates: ≥ 5000.
  • %RSD for Peak Area: ≤ 1.0%.

6. Calculation:

  • Calculate the percentage of each impurity using the area normalization method. Correct for any known relative response factors (RRFs) if available.
  • Purity (%) = 100% - Sum of all impurity percentages.
Orthogonal and Complementary Techniques

While HPLC is primary for organic purity, other methods are required for a complete profile.

  • Thin-Layer Chromatography (TLC): As described in the USP monograph for Azatadine Maleate, TLC serves as a simple, cost-effective method for detecting impurities.[3] While less precise and sensitive than HPLC, its different separation mechanism (adsorption chromatography) provides an orthogonal check, potentially revealing impurities that do not resolve well by RP-HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5][12] During method development or in the investigation of a new impurity, eluting peaks from the HPLC can be directed into a mass spectrometer to obtain molecular weight information, which is the first crucial step in structural elucidation.

  • Gas Chromatography (GC): GC with headspace sampling is the definitive technique for quantifying residual solvents, which are classified as impurities by the ICH.[7]

  • Thermogravimetric Analysis (TGA) / Residue on Ignition (ROI): This test quantifies the amount of non-volatile inorganic impurities in the material, as required by the USP.[3]

Comparative Performance of Purity Methods

The choice of method depends on the specific goal of the analysis, from routine QC to in-depth characterization.

FeatureHPLC/UPLCTLC/HPTLCLC-MSGC
Primary Use Quantitative Purity & Impurity ProfilingLimit Tests & Rapid ScreeningImpurity Identification & Structure ElucidationResidual Solvents & Volatile Impurities
Specificity High to Very HighModerateVery HighVery High
Sensitivity (LOD/LOQ) High (ng range)Low (µg range)Very High (pg-fg range)High (ppm levels)
Quantitative Accuracy ExcellentSemi-quantitative to Good (HPTLC)Good (requires specific tuning)Excellent
Throughput ModerateHighLow to ModerateModerate
Information Richness Retention Time, UV SpectraRetention Factor (Rf)Retention Time, Mass, FragmentationRetention Time
Cost & Complexity ModerateLowHighModerate

Logical Framework for Method Application

The relationship between the analytical challenge and the chosen technology is a cornerstone of good science. A logical workflow ensures all aspects of purity are addressed systematically.

cluster_organic Organic Impurities cluster_inorganic Other Impurities Purity Azatadine Purity Assessment Quant Quantification Ident Identification Screen Screening Volatile Residual Solvents NonVolatile Inorganic Salts HPLC HPLC / UPLC Quant->HPLC Primary Tool Ident->HPLC Peak Purity (PDA) LCMS LC-MS Ident->LCMS Definitive Tool TLC TLC / HPTLC Screen->TLC Orthogonal Check GC GC-HS Volatile->GC Standard Method ROI Residue on Ignition NonVolatile->ROI Pharmacopeial Test

Caption: Relationship between Impurity Type and Analytical Technique.

Conclusion

The qualification of an Azatadine 2-butenedioate reference standard is a comprehensive endeavor that relies on a suite of analytical techniques. While spectroscopic methods confirm identity, a well-validated, stability-indicating RP-HPLC method stands as the central pillar for quantitative purity assessment. This primary method must be complemented by orthogonal techniques like TLC for confirmation and powerful hyphenated methods like LC-MS for impurity identification. By understanding the scientific principles behind each method and applying them within a logical, self-validating framework, researchers and drug development professionals can ensure the integrity of their reference standard, and by extension, the quality and safety of the final pharmaceutical product.

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